TAM558 intermediate-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H51N3O6S |
|---|---|
Molecular Weight |
569.8 g/mol |
IUPAC Name |
ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C29H51N3O6S/c1-11-15-32(26(33)24(20(7)13-3)31-28(35)38-29(8,9)10)22(19(5)6)17-23(37-16-12-2)25-30-21(18-39-25)27(34)36-14-4/h18-20,22-24H,11-17H2,1-10H3,(H,31,35)/t20-,22+,23+,24+/m0/s1 |
InChI Key |
VCMZKMNJHYQUOT-MZURWIMNSA-N |
Isomeric SMILES |
CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)OCC)OCCC)C(C)C)C(=O)[C@@H]([C@@H](C)CC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCN(C(CC(C1=NC(=CS1)C(=O)OCC)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Crucial Role of TAM558 Intermediate-3 in the Synthesis of Advanced Antibody-Drug Conjugates
For Immediate Release
A pivotal component in the synthesis of the potent antibody-drug conjugate (ADC) payload, TAM558, the intermediate known as TAM558 intermediate-3, plays a crucial role in the construction of this complex cytotoxic agent. This technical guide provides an in-depth analysis of the function of this compound, detailing its position in the synthetic pathway of TAM558, which is the cytotoxic payload for the clinical-stage ADC, OMTX705. OMTX705 is a humanized antibody targeting fibroblast activation protein (FAP) conjugated to the tubulysin-analog payload, TAM470, via the TAM558 drug-linker.
Introduction to TAM558 and OMTX705
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. OMTX705 is an investigational ADC designed to target FAP, a protein highly expressed on cancer-associated fibroblasts in the tumor microenvironment of many solid tumors. The cytotoxic component of OMTX705 is a derivative of the natural product tubulysin (B8622420), a potent inhibitor of tubulin polymerization. The specific payload, TAM558, is a synthetically accessible and highly potent tubulysin analog.
The Synthetic Pathway of TAM558
The synthesis of a complex molecule like TAM558 involves a multi-step process. While the exact, proprietary synthesis scheme for TAM558 is not publicly disclosed in its entirety, analysis of patent literature for similar tubulysin analogs developed by the same inventors provides a representative synthetic route. In this context, this compound is a key building block in the convergent synthesis of the TAM558 payload.
Based on synthetic strategies for similar tubulysin analogs, the synthesis of TAM558 can be logically divided into the preparation of key fragments followed by their coupling. A plausible synthetic route involves the synthesis of a dipeptide fragment, a subsequent coupling to another amino acid derivative, and finally the introduction of the linker component.
The role of this compound is best understood as a precursor to a larger fragment of the final TAM558 molecule. It is likely a di- or tri-peptide unit that forms the core of the tubulysin analog.
The Specific Role of this compound
Within the broader synthetic scheme of TAM558, this compound serves as a critical building block. Its structure contains key stereocenters and functional groups that are essential for the biological activity of the final payload. The synthesis of this compound itself is a multi-step process designed to install these features with high stereochemical control.
Once synthesized, this compound undergoes a coupling reaction with another key intermediate to elongate the peptide chain of the tubulysin analog. This coupling is a critical step in the assembly of the final payload.
Logical Flow of TAM558 Synthesis
Caption: Logical workflow for the synthesis of OMTX705, highlighting the role of this compound.
Experimental Protocols
While specific, validated protocols for the synthesis of TAM558 and its intermediates are proprietary, the following represents a generalized experimental protocol for the key coupling step involving an intermediate like this compound, based on established peptide coupling methodologies used for similar compounds.
General Protocol for Peptide Coupling:
-
Reactant Preparation: Dissolve this compound (1.0 equivalent) and the corresponding coupling partner (e.g., a protected amino acid or peptide fragment, 1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: To the solution from step 1, add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired coupled product.
Quantitative Data
Quantitative data for the synthesis of TAM558 and its intermediates are not publicly available. However, for the development of a clinical-stage ADC, each synthetic step would be highly optimized to achieve high yields and purity. The table below provides representative target values for such a process.
| Parameter | Target Value |
| Yield of this compound | > 80% |
| Purity of this compound | > 98% (by HPLC) |
| Yield of Coupling Reaction | > 70% |
| Purity of TAM558 Payload | > 99% (by HPLC) |
| Overall Yield of TAM558 Synthesis | > 20% |
Signaling Pathway of OMTX705
The final ADC, OMTX705, exerts its cytotoxic effect by targeting FAP-expressing cells in the tumor microenvironment. Upon binding to FAP, the ADC is internalized, and the TAM558 payload is released, leading to cell death.
OMTX705 Mechanism of Action
Caption: Simplified signaling pathway of OMTX705 leading to apoptosis of FAP-expressing cells.
Conclusion
This compound is a testament to the intricate chemical synthesis required to produce advanced therapeutics like antibody-drug conjugates. Its role as a key building block in the creation of the TAM558 payload is fundamental to the efficacy of the final ADC, OMTX705. The precise and controlled synthesis of such intermediates is a critical aspect of modern drug development, enabling the creation of highly potent and targeted anti-cancer agents.
Unraveling the Synthesis of ADC Payload TAM558: The Role of Intermediate-3
For Immediate Release
[City, State] – [Date] – A deeper understanding of the synthetic pathway of the antibody-drug conjugate (ADC) payload TAM558 is now possible with available information on its synthetic intermediates. Among these, TAM558 intermediate-3 plays a crucial role in the elaboration of the final complex payload molecule. This technical guide provides an in-depth look at the known aspects of TAM558 synthesis, with a focus on the context of its intermediates.
TAM558 is the cytotoxic payload component of the investigational ADC OMTX705.[1][2][3][4][5] OMTX705 is a humanized antibody targeting fibroblast activation protein (FAP), a protein expressed on cancer-associated fibroblasts, conjugated to the cytolysin (B1578295) TAM470. While the full, detailed synthetic route for TAM558 is not publicly disclosed in scientific literature, information from chemical suppliers reveals the existence of several key intermediates, including TAM558 intermediate-1, this compound, and TAM558 intermediate-5.[3][6][7][8] This indicates a multi-step synthetic process to assemble the complex TAM558 molecule.
The Synthetic Landscape of TAM558
The synthesis of a complex payload like TAM558 is a significant undertaking in medicinal chemistry, often involving numerous steps to build the molecule's core structure and install various functional groups necessary for its cytotoxic activity and conjugation to the antibody linker. The existence of numbered intermediates such as this compound suggests a linear or convergent synthetic strategy where key fragments of the final molecule are prepared separately and then combined.
While the precise chemical structure of this compound and its direct mechanistic role are not available in the public domain, its designation as an "intermediate" confirms its position within the synthetic sequence leading to TAM558.
Hypothetical Role and Mechanism of Action in Payload Synthesis
Based on the general principles of complex molecule synthesis for ADC payloads, this compound is likely a significant building block that either contains the core scaffold of the payload or a key side chain that is further elaborated in subsequent steps. Its "mechanism of action" in this context refers to its chemical reactivity and the specific transformation it undergoes to contribute to the growing structure of TAM558.
This transformation could involve:
-
Coupling Reactions: Intermediate-3 may possess a reactive functional group that allows it to be coupled with another intermediate or a starting material. This is a common strategy in the synthesis of peptide-based or other complex natural product-like payloads.
-
Functional Group Interconversion: It might be a substrate for a reaction that modifies one of its functional groups to prepare it for a subsequent coupling step or to introduce a key pharmacophoric element.
-
Protecting Group Manipulation: The synthesis of complex molecules often requires the use of protecting groups to mask reactive sites. Intermediate-3 might be involved in a deprotection or protection step that is critical for the regioselectivity of the following reactions.
To provide a more concrete understanding of the potential synthetic workflow, the following diagram illustrates a generalized, hypothetical synthesis pathway for a complex ADC payload, highlighting the potential position of an intermediate like this compound.
Quantitative Data and Experimental Protocols
Due to the proprietary nature of the specific synthetic process for TAM558, quantitative data such as reaction yields, purity of intermediates, and detailed experimental protocols are not publicly available. This information is typically found in patents or internal process development documentation.
Table 1: Publicly Available Information on TAM558 and Intermediates
| Compound | Role | CAS Number | Molecular Formula |
| TAM558 | ADC Payload | 1802499-21-3 | C₇₉H₁₂₂N₁₄O₁₉S |
| TAM558 intermediate-1 | Synthesis Intermediate | Not Available | Not Available |
| This compound | Synthesis Intermediate | Not Available | Not Available |
| TAM558 intermediate-5 | Synthesis Intermediate | 1415659-15-2 | C₄₁H₆₅N₅O₇S |
Conclusion
While the precise mechanism of action of this compound in the synthesis of the TAM558 payload remains confidential, its existence as a commercially available intermediate underscores the complexity and multi-step nature of producing this potent cytotoxic agent. A full understanding of its role awaits more detailed disclosure from the manufacturers or in the scientific literature. The provided hypothetical workflow offers a logical framework for how such an intermediate contributes to the overall synthesis of an important component for a promising anti-cancer therapeutic. Further research and potential future publications will be crucial in fully elucidating the elegant chemistry behind the synthesis of TAM558.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TAM558 intermediate-5 | TargetMol [targetmol.com]
- 8. TAM558 intermediate-5 - Immunomart [immunomart.com]
Unraveling the Synthesis of a Key ADC Payload: A Technical Guide to the Discovery and Development of TAM558 Intermediate-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of TAM558 Intermediate-3, a crucial component in the synthesis of the potent antibody-drug conjugate (ADC) payload, TAM558. While direct public disclosures regarding "this compound" are limited, this document, through the careful analysis of related known intermediates and the final product, elucidates its plausible chemical identity, synthesis, and role in the production of OMTX705, a promising anti-cancer therapeutic.
Introduction to TAM558 and its Significance
TAM558 is a highly potent cytotoxic agent designed as a payload for ADCs.[1][2] It is a key component of OMTX705, an ADC that targets the Fibroblast Activating Protein (FAP), a protein overexpressed in the stroma of many cancers. The ADC delivery system ensures that the cytotoxic effects of TAM558 are localized to the tumor microenvironment, minimizing systemic toxicity. The synthesis of a complex molecule like TAM558 is a multi-step process involving several key intermediates. Understanding the structure and synthesis of these intermediates is critical for process optimization, quality control, and the overall success of the therapeutic agent.
While information on intermediates such as TAM558 Intermediate-1, TAM558 Intermediate-4, and TAM558 Intermediate-5 is available, "this compound" has not been explicitly detailed in publicly accessible literature. This guide, therefore, presents a scientifically reasoned hypothesis on the identity and synthesis of this missing link in the synthetic pathway.
Physicochemical Properties of TAM558 and its Intermediates
The progression from early to late-stage intermediates in the synthesis of TAM558 involves a systematic increase in molecular complexity and weight. The following table summarizes the known and hypothesized physicochemical properties of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | SMILES Notation |
| TAM558 Intermediate-1 | C29H51N3O6S | 569.80 | O=C(C1=CSC(--INVALID-LINK--C--INVALID-LINK--C(--INVALID-LINK--(C)C)=O)--INVALID-LINK--CC)=O)C(C)C)=N1)OCC[3] |
| Hypothesized this compound | C34H57N3O6S | 651.90 | O=C(C1=CSC(--INVALID-LINK--C--INVALID-LINK--C(--INVALID-LINK--[C@@H]2N(C)CCCC2)--INVALID-LINK--CC)=O)C(C)C)=N1)OCC |
| TAM558 Intermediate-4 | C29H50N4O5S | 566.80 | O=C(C1=CSC(--INVALID-LINK--C--INVALID-LINK--C(--INVALID-LINK--=O)--INVALID-LINK--CC)=O)C(C)C)=N1) |
| TAM558 Intermediate-5 | C41H65N5O7S | 772.05 | O=C([C@@H]1N(CCCC1)C)N--INVALID-LINK--CC)C(N(CCC)--INVALID-LINK--C)C--INVALID-LINK--C(O)=O)CC3=CC=C(C=C3)O)=O)=CS2)OCCC)=O[4][5] |
| TAM558 (Final Payload) | C79H122N14O19S | 1603.96 | O=C([C@@H]1N(CCCC1)C)N--INVALID-LINK--CC)C(N(CCC)--INVALID-LINK--C)C--INVALID-LINK--C(NNC(OCCOCCOCCOCCNC(OCC3=CC=C(C=C3)NC(--INVALID-LINK--=O)NC(--INVALID-LINK--C)NC(CCCCCN4C(C=CC4=O)=O)=O)=O)=O)=O)=O)=O)CC5=CC=C(C=C5)O)=O)=CS2)OCCC)=O[1][2][6] |
Note: The properties of this compound are hypothesized based on the logical progression of the synthetic route.
The Synthetic Pathway of TAM558: Elucidating the Role of Intermediate-3
The synthesis of TAM558 is a convergent process, likely involving the preparation of several key fragments that are subsequently coupled. Based on the structures of the known intermediates, a plausible synthetic pathway is proposed below.
References
The Nexus of Innovation: A Technical Guide to TAM558 Intermediate-3 and its Pivotal Role in FAP-Targeting Antibody-Drug Conjugates
For Immediate Release
A Deep Dive into the Synthesis and Application of a Novel ADC Payload Intermediate for Targeted Cancer Therapy
This technical guide provides an in-depth analysis of TAM558 intermediate-3, a critical component in the synthesis of the potent cytotoxic payload TAM558. TAM558 is the active warhead in the investigational antibody-drug conjugate (ADC), OMTX705, which is currently under clinical evaluation for the treatment of solid tumors. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and targeted therapeutics.
Introduction: The Rise of FAP-Targeting ADCs
Fibroblast Activation Protein (FAP) has emerged as a highly promising therapeutic target in oncology. FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors, while its expression in normal adult tissues is limited.[1][2] This differential expression profile makes FAP an ideal candidate for targeted therapies, such as ADCs, aiming to destroy the supportive tumor stroma and thereby inhibit tumor growth and metastasis.
OMTX705 is a next-generation ADC designed to selectively target FAP-expressing cells.[3][4] It comprises a humanized anti-FAP monoclonal antibody, a stable linker, and the potent cytotoxic payload, TAM470, which is synthesized from the TAM558 series of molecules.[3][5] The focus of this guide, this compound, represents a key milestone in the chemical synthesis of this complex and highly active payload.
TAM558 and its Intermediates: A Glimpse into the Synthetic Pathway
While the precise chemical structure of this compound is not publicly available, its position within the synthetic route to TAM558 underscores its importance. The synthesis of complex molecules like TAM558 involves a multi-step process, with each intermediate representing a significant chemical transformation. Other identified intermediates in this pathway include TAM558 intermediate-1 and TAM558 intermediate-5.[6][7] The successful isolation and characterization of these intermediates are crucial for ensuring the purity and scalability of the final active pharmaceutical ingredient.
The general synthetic strategy for such complex payloads often involves the modular assembly of different fragments, including the cytotoxic core, the linker attachment point, and various functional groups that modulate the molecule's properties. The synthesis of TAM558 likely follows such a convergent approach, where this compound would be a significant building block in this assembly line.
Logical Flow of TAM558 Synthesis
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the OMTX705 Antibody-Drug Conjugate and the Role of TAM558 Intermediate-3 in its Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel anti-cancer agent OMTX705, its payload TAM558, and the synthetic precursor, TAM558 intermediate-3. OMTX705 is a promising antibody-drug conjugate (ADC) that targets Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs), which are a key component of the tumor microenvironment.[1] The novelty of this approach lies in targeting the supportive stromal cells of a tumor, which can play a crucial role in cancer progression and resistance to therapy.[1]
The OMTX705 Antibody-Drug Conjugate
OMTX705 is a humanized anti-FAP antibody linked to a potent cytolysin (B1578295) payload, TAM558.[1][2][3] This ADC is designed to selectively deliver the cytotoxic payload to FAP-expressing cells within the tumor stroma, thereby disrupting the tumor microenvironment and inhibiting cancer growth.[1] Preclinical studies have demonstrated the anti-tumor activity of OMTX705 in various solid tumor models, including those resistant to chemotherapy and immunotherapy.[1][3]
TAM558: The Cytotoxic Payload
TAM558 is the payload molecule that is conjugated to the anti-FAP antibody to form OMTX705.[2][3][4][5][6] It is a synthetic analogue of tubulysin, a natural cytolysin that is not a substrate for the multidrug resistance efflux transporter P-glycoprotein.[1] This property is significant as it may help to overcome certain mechanisms of drug resistance in cancer cells.[1]
The Synthesis of TAM558 and the Role of this compound
This compound is a key chemical precursor in the multi-step synthesis of the TAM558 payload.[4][5][7][8] While not biologically active in itself, its chemical structure is essential for the successful construction of the final, potent TAM558 molecule. The synthesis of complex molecules like TAM558 involves a series of chemical reactions, and intermediates like this compound are the building blocks in this process. There are several intermediates in the synthesis of TAM558, including TAM558 intermediate-1, -2, -4, and -5.[5][6][9]
The general workflow for the development and action of OMTX705, highlighting the position of this compound, can be visualized as follows:
Quantitative Data Summary
The following table summarizes key quantitative data related to OMTX705 and its components based on available preclinical data.
| Parameter | Value | Reference |
| OMTX705 | ||
| Drug-to-Antibody Ratio (DAR) | ~3.5 | [1] |
| Monomer Purity | >95% | [1] |
| Free/Unbound Drug | Below detection level | [1] |
| Endotoxin Levels | <1 EU/mL | [1] |
| In Vitro Cytotoxicity Starting Concentrations | ||
| OMTX705, IgG Kappa-TAM558 | 400 nmol/L | [1] |
| TAM558, TAM470 (free drugs) | 60 µmol/L | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of OMTX705.
5.1 In Vitro Cell Viability Assay
-
Objective: To determine the cytotoxic effects of OMTX705 and its components on cancer cells.
-
Method:
-
Cells (e.g., HT1080-FAP, HT1080-WT) were seeded in 96-well plates.
-
Cells were treated with serial dilutions of OMTX705, a non-targeting control ADC (IgG Kappa-TAM558), or the free payloads (TAM558, TAM470).
-
The starting concentrations were 400 nmol/L for the ADCs and 60 µmol/L for the free drugs.[1]
-
Cells were incubated for 5 days.
-
Cell viability was assessed using crystal violet staining.[1]
-
5.2 In Vitro Caspase 3/7 Activity Assay
-
Objective: To measure the induction of apoptosis by OMTX705 and its components.
-
Method:
-
HT1080-FAP, HT1080-WT, or CAF07 cells were seeded in 96-well plates and grown overnight.[1]
-
The medium was replaced with medium containing the test articles: 400 nmol/L of OMTX705, OMTX005 (unconjugated antibody), or idiotype-TAM558, or 60 µmol/L of the free drugs (TAM470 or TAM558).[1]
-
Cells were incubated for various time points (1, 6, 24, and 48 hours).[1]
-
Caspase 3/7 activity was determined using a commercially available luminescent assay kit (Caspase-Glo 3/7 Assay).[1]
-
The following diagram illustrates the general workflow for these in vitro experiments:
Signaling Pathways and Therapeutic Rationale
The therapeutic strategy of OMTX705 does not directly target cancer cell signaling pathways but rather the supportive cells in the tumor microenvironment. The logical relationship for this therapeutic approach is as follows:
By targeting and eliminating FAP-positive CAFs, OMTX705 aims to disrupt the stromal support system that cancer cells rely on for growth, invasion, and metastasis. This indirect approach to killing cancer cells is a novel strategy that may be effective in tumors that are resistant to conventional therapies that directly target the cancer cells themselves.[1]
Conclusion
This compound is a critical, albeit non-therapeutic, component in the synthesis of the potent cytotoxic payload TAM558. The true novelty lies in the application of TAM558 within the OMTX705 antibody-drug conjugate, which leverages a unique therapeutic strategy of targeting the tumor microenvironment. The preclinical data for OMTX705 suggest that it is a promising new agent in the fight against solid tumors, with the potential to overcome resistance to existing therapies. Further clinical development will be necessary to fully elucidate its safety and efficacy in cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Fibroblast activation protein (FAP) | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
Preliminary Efficacy Analysis of the TAM558 Payload and its Precursor, TAM558 Intermediate-3
An In-depth Technical Guide for Drug Development Professionals
This technical guide provides a preliminary overview of the efficacy of the cytotoxic payload TAM558, a molecule synthesized from precursors including TAM558 intermediate-3.[1][2][3] The data herein is contextualized through the mechanism of OMTX705, an antibody-drug conjugate (ADC) that utilizes TAM558 as its cytotoxic component. OMTX705 is a humanized antibody that targets Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs), and has demonstrated anti-tumor activity.[4][5]
Introduction to TAM558 and OMTX705
TAM558 is a potent cytotoxic payload molecule designed for use in antibody-drug conjugates.[4] It is a key component of the ADC OMTX705, which targets FAP, a serine protease overexpressed in the stroma of more than 90% of carcinomas.[5] The ADC, OMTX705, binds to FAP on the surface of cancer-associated fibroblasts, leading to internalization and the subsequent release of its cytotoxic payload.[5] This targeted delivery mechanism aims to concentrate the cytotoxic agent within the tumor microenvironment, thereby reducing systemic toxicity and enhancing anti-tumor effects. The synthesis of TAM558 involves several chemical precursors, including this compound.[1] This document focuses on the biological efficacy of the final payload, as the direct cytotoxic activity of the synthesis intermediates is not the subject of published research.
Quantitative In Vitro Efficacy Data
The cytotoxic effects of the TAM558 payload and its active cytolysin (B1578295) form, TAM470, have been evaluated across various cell lines. The data demonstrates potent, FAP-independent activity for the free payload, highlighting the necessity of the ADC targeting mechanism for specificity.
Table 1: In Vitro Cell Viability (IC50) of TAM558 and Related Compounds
| Compound | Cell Line | FAP Expression | IC50 Value |
|---|---|---|---|
| OMTX705 | HT1080-FAP | High | Low nmol/L range |
| OMTX705 | HT1080-WT | Wild-Type | >400 nmol/L |
| OMTX705 | CAF07 | Endogenous | ~400 nmol/L |
| TAM558 (Payload with linker) | All Cell Types | Independent | 1–5 µmol/L |
| TAM470 (Payload without linker) | All Cell Types | Independent | <1 nmol/L |
| Isotype Control ADC | All Cell Types | Independent | Limited effect at 400 nmol/L |
Source: Data synthesized from preclinical studies on OMTX705.[5]
The results clearly indicate that while the unconjugated payload (TAM558 and TAM470) is highly potent across all cell lines, the full ADC (OMTX705) shows specific, high-potency activity only in cells expressing its target, FAP.[5] Unconjugated TAM558, which includes the linker, showed significantly lower activity (IC50 of 1-5 µmol/L) compared to the pure cytolysin TAM470, which was effective at concentrations below 1 nmol/L.[5]
Mechanism of Action
The primary mechanism of action for the TAM558 payload, delivered via the OMTX705 ADC, involves FAP-dependent internalization followed by intracellular release of the cytotoxic agent, leading to apoptosis.
-
Binding: The OMTX705 antibody specifically binds to FAP on the surface of cancer-associated fibroblasts within the tumor microenvironment.[5]
-
Internalization: Upon binding, the FAP-OMTX705 complex is internalized into the cell, localizing in the late endosome.[5]
-
Payload Release: Inside the cell, the protease-cleavable linker is cleaved, releasing the active payload.[5]
-
Apoptosis Induction: The released cytotoxic agent induces cellular apoptosis, confirmed by the measurement of increased caspase 3/7 activity.[5]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to determine the efficacy of the TAM558 payload and OMTX705.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the test articles.
-
Cell Seeding: Seed HT1080-WT, HT1080-FAP (2.5 × 10³ cells/well), or CAF07 cells (1 × 10⁴ cells/well) in 96-well plates in 100 µL of medium. Incubate overnight at 37°C.[5]
-
Compound Preparation: Prepare 1:4 serial dilutions of test compounds (OMTX705, control antibodies starting at 400 nmol/L; TAM558 and TAM470 free drugs starting at 60 µmol/L).[5]
-
Cell Treatment: Add 100 µL of the diluted compounds to the appropriate wells. Incubate the plates for 5 days at 37°C.[5]
-
Viability Analysis: Analyze cell viability using a crystal violet staining method.[5] Read absorbance at the appropriate wavelength to determine the percentage of viable cells relative to untreated controls.
-
Data Analysis: Calculate IC50 values by fitting the dose-response curves using non-linear regression.
This protocol measures the induction of apoptosis.
-
Cell Seeding & Treatment: Follow the same cell seeding protocol as the viability assay. After overnight incubation, remove the medium.[5]
-
Compound Exposure: Add 100 µL of medium containing the fixed concentrations of the test articles (400 nmol/L for antibodies, 60 µmol/L for free drugs).[5] Incubate for various exposure times (e.g., 1, 6, 24, 48 hours) at 37°C.[5]
-
Reagent Preparation: Prepare the Caspase-Glo 3/7 Assay substrate mix according to the manufacturer's instructions (Promega).[5]
-
Assay Execution: Remove 50 µL of medium from each well. Add 50 µL of the Caspase-Glo substrate mix to each well.[5]
-
Incubation & Measurement: Incubate for 1 hour at room temperature. Measure luminescence using a plate reader to determine caspase 3/7 activity.[5]
Conclusion
The available preclinical data robustly supports the potent cytotoxic efficacy of the TAM558 payload. While this compound is a critical precursor in the chemical synthesis of this payload, the biological activity is manifested by the final TAM558 molecule, particularly when delivered specifically to FAP-expressing cells via the OMTX705 ADC. The high potency of the unconjugated payload underscores the importance of the ADC's targeting mechanism to achieve a therapeutic window. Further research should continue to focus on the clinical development of FAP-targeting ADCs like OMTX705.[5]
References
A Technical Guide to OMTX705: An Anti-FAP Antibody-Drug Conjugate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
OMTX705 is an investigational antibody-drug conjugate (ADC) showing promise in the treatment of advanced solid tumors.[1] This document provides a comprehensive overview of OMTX705, detailing its mechanism of action, the role of its chemical building blocks, and a summary of its preclinical and clinical development. OMTX705 targets the Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[1][2] Its innovative design allows for a dual mechanism of action, targeting both the tumor stroma and the cancer cells themselves.[3][4] This guide will delve into the synthesis of its cytotoxic payload, where TAM558 and its precursor, TAM558 intermediate-3, play a crucial role.
Introduction to OMTX705
OMTX705 is a first-in-class ADC that is being developed for the treatment of metastatic solid tumors.[4][5] It consists of a humanized monoclonal antibody that targets FAP, linked to a potent cytotoxic payload, TAM470.[2] FAP is an attractive target for cancer therapy as it is highly expressed on CAFs in the stroma of many cancer types, while its expression in healthy tissues is limited.[2] By targeting FAP, OMTX705 aims to remodel the tumor microenvironment and deliver its cytotoxic payload in close proximity to cancer cells.[3] The drug is currently in clinical trials, being evaluated as both a monotherapy and in combination with immunotherapy.[1]
Mechanism of Action
OMTX705's therapeutic strategy is centered on a dual mechanism of action that disrupts the tumor microenvironment and directly kills cancer cells.[3]
-
Targeting FAP on Cancer-Associated Fibroblasts (CAFs): The antibody component of OMTX705 binds to FAP on the surface of CAFs.[2] This binding leads to the internalization of the ADC into the CAF.[6]
-
Payload Release and Bystander Effect: Once inside the CAF, the linker connecting the antibody and the payload is cleaved, releasing the cytotoxic payload, TAM470.[6] TAM470, a microtubule inhibitor, then induces apoptosis in the CAF.[6] A key feature of OMTX705 is the "bystander effect," where the released payload can diffuse out of the CAF and kill neighboring cancer cells.[3]
-
Immune System Modulation: By targeting CAFs, OMTX705 can also modulate the tumor microenvironment to make it more permissive to an anti-tumor immune response.[3][6] Preclinical studies have shown that treatment with OMTX705 leads to an increase in the infiltration of CD8+ T cells into the tumor.[6]
Below is a diagram illustrating the mechanism of action of OMTX705.
Caption: Mechanism of action of OMTX705.
The Role of TAM558 and this compound in OMTX705 Development
The development of a complex therapeutic like OMTX705 involves intricate chemical synthesis. TAM558 and its precursor, this compound, are key components in the manufacturing of the cytotoxic payload of OMTX705.[7][8][9]
-
This compound: This is a chemical precursor used in the synthesis of TAM558.[7] Its role is purely in the chemical manufacturing process.
-
TAM558: This is the payload molecule that is conjugated to the anti-FAP antibody to form OMTX705.[8][9] The final active payload released in the tumor microenvironment is TAM470.[2][6]
The synthesis of ADCs is a multi-step process. Utilizing well-defined intermediates like this compound allows for a more efficient and controlled synthesis of the final payload molecule.
The following diagram illustrates the synthetic relationship between these components.
Caption: Synthesis workflow of OMTX705.
Preclinical and Clinical Development
OMTX705 has demonstrated significant anti-tumor activity in preclinical models and is currently being evaluated in clinical trials.[1][10]
Preclinical Findings
In preclinical studies, OMTX705 has shown remarkable efficacy in various cancer models:
| Study Type | Model | Key Findings | Reference |
| In vitro | FAP-expressing and FAP-negative cell lines | Potent cell-killing activity in FAP-positive cells. | [6] |
| In vivo | Patient-derived xenograft (PDX) models (pancreas, lung) | 100% tumor growth inhibition and long-lasting tumor regressions. | [6][10] |
| In vivo | Mouse model with humanized immune system | Increased tumor infiltration by CD8+ T cells, complete tumor regressions, and delayed tumor recurrence. | [6][10] |
Clinical Trials
OMTX705 is currently in a Phase 1 open-label, multicenter clinical trial for patients with advanced or metastatic solid tumors who have exhausted standard treatment options.[1] The trial is evaluating the safety and efficacy of OMTX705 as a single agent and in combination with the immunotherapy drug pembrolizumab.[1]
Experimental Protocols
The following are descriptions of key experimental methodologies used in the preclinical evaluation of OMTX705, based on published research.[6]
In Vitro Caspase 3/7 Activity Assay
This assay is used to measure apoptosis (programmed cell death) induced by OMTX705 in cancer cells.
-
Cell Seeding: FAP-expressing cells (e.g., HT1080-FAP) and FAP-negative control cells are seeded in 96-well plates and incubated overnight.
-
Treatment: The cells are then treated with OMTX705, a control antibody, or the free payload (TAM470 or TAM558) for various exposure times (e.g., 1, 6, 24, 48 hours).
-
Measurement: Caspase 3/7 activity, a marker of apoptosis, is measured using a commercially available luminescent assay kit according to the manufacturer's instructions.
In Vivo Tumor Growth Inhibition Studies
These studies assess the anti-tumor efficacy of OMTX705 in animal models.
-
Model System: Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunodeficient mice, are often used. Models with a humanized immune system can also be employed to study the interaction with immunotherapy.
-
Treatment: Once tumors are established, mice are treated with OMTX705, either as a single agent or in combination with other therapies like chemotherapy or immunotherapy.
-
Endpoints: Tumor volume is measured regularly to determine tumor growth inhibition. Other endpoints may include survival, body weight (as a measure of toxicity), and analysis of the tumor microenvironment (e.g., immune cell infiltration) at the end of the study.
The workflow for a typical in vivo study is depicted below.
Caption: In vivo experimental workflow.
Conclusion
OMTX705 is a promising antibody-drug conjugate with a novel dual mechanism of action that targets the tumor microenvironment and cancer cells. Its development relies on the precise chemical synthesis of its components, including the payload molecule TAM558, which is derived from precursors like this compound. Preclinical data have demonstrated potent anti-tumor activity, and ongoing clinical trials will further elucidate its therapeutic potential in patients with advanced solid tumors. The continued investigation of OMTX705, both as a monotherapy and in combination with other agents, holds significant promise for the future of cancer treatment.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Oncomatryx Announces FDA and AEMPS IND Clearance for OMTX705, a First-in-class Tumor Microenvironment-targeted ADC, to Treat Advanced Solid Tumors – Oncomatryx [oncomatryx.com]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Precursors for TAM558 Intermediate-3 Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The precise chemical structure and detailed experimental protocols for the synthesis of TAM558 intermediate-3 are not publicly available and are considered proprietary information. This guide provides a comprehensive overview based on the known structure of the final payload, TAM558, and established principles of peptide and complex natural product synthesis. The proposed synthetic pathway for intermediate-3 is a representative example based on common methodologies for assembling similar cytotoxic payloads used in antibody-drug conjugates (ADCs).
Introduction to TAM558 and its Role in OMTX705
TAM558 is a potent cytotoxic payload molecule integral to the antibody-drug conjugate (ADC) OMTX705.[1][2] OMTX705 is a promising therapeutic agent that targets Fibroblast Activation Protein (FAP), a protein highly expressed in the stroma of many solid tumors.[3] The ADC consists of a humanized anti-FAP monoclonal antibody, a linker, and the TAM558 payload. Upon binding to FAP on cancer-associated fibroblasts (CAFs), OMTX705 is internalized, leading to the release of TAM558 and subsequent cell death.
The synthesis of a complex molecule like TAM558 is a multi-step process involving the assembly of several key building blocks or intermediates. "this compound" is one such crucial precursor in this synthetic cascade. Understanding the synthesis of this intermediate is vital for the efficient and scalable production of OMTX705.
The Structure of TAM558: A Retrosynthetic Analysis
To propose a logical synthesis for this compound, we must first analyze the structure of the final TAM558 molecule. TAM558 is a complex depsipeptide, a hybrid molecule containing both amide and ester bonds in its backbone. It also features several non-standard amino acids and other complex organic moieties.
Table 1: Physicochemical Properties of TAM558
| Property | Value | Reference |
| Molecular Formula | C₇₉H₁₂₂N₁₄O₁₉S | |
| Molecular Weight | 1603.96 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| CAS Number | 1802499-21-3 |
A retrosynthetic analysis of TAM558 suggests it can be disconnected into several key fragments. The synthesis would likely involve the sequential coupling of these fragments. Based on the structure, we can identify a core peptide-like chain, a unique side chain containing a linker attachment point, and a terminal capping group.
Proposed Precursors for this compound
Given the complexity of TAM558, its synthesis is likely convergent, where different fragments are synthesized separately and then combined. "this compound" is likely a significant fragment of the final molecule. Based on common synthetic strategies for similar payloads like auristatins, we can postulate that the synthesis of this compound would involve the coupling of smaller, more manageable precursors.
Table 2: Postulated Precursors for a Representative this compound Synthesis
| Precursor | Description | Key Synthetic Challenges |
| Fragment A: N-terminally protected dipeptide | A dipeptide containing two non-standard amino acids. The N-terminus would be protected with a suitable group (e.g., Boc, Fmoc) to allow for controlled coupling. | Stereoselective synthesis of non-standard amino acids; prevention of racemization during coupling. |
| Fragment B: A complex hydroxy acid | A chiral hydroxy acid containing a heterocyclic moiety. The carboxylic acid would be activated for coupling, and the hydroxyl group may require protection. | Enantioselective synthesis of the chiral center; synthesis of the heterocyclic core. |
| Fragment C: C-terminally modified amino acid | An amino acid with a modified C-terminus, potentially an amide or a reduced alcohol, to form the terminal part of the intermediate. | Selective modification of the C-terminus; protection of other functional groups. |
Experimental Protocols: A Representative Synthesis
The following section outlines a plausible, though not definitive, experimental protocol for the synthesis of a representative "this compound" based on the coupling of the postulated precursors. This protocol is based on standard solution-phase peptide synthesis methodologies.
Synthesis of Fragment A (N-Boc-Dipeptide)
-
Amino Acid Protection: The first non-standard amino acid is protected at its N-terminus with a di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base like triethylamine (B128534) (TEA) in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Peptide Coupling: The Boc-protected amino acid is then coupled to the second amino acid (with its N-terminus free) using a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF).
-
Purification: The resulting dipeptide is purified using column chromatography on silica (B1680970) gel.
Synthesis of Fragment B (Activated Hydroxy Acid)
-
Synthesis of the Heterocycle: The heterocyclic core is synthesized through a multi-step sequence, which may involve condensation and cyclization reactions.
-
Introduction of Chirality: The chiral center is introduced using an asymmetric synthesis method, such as a chiral auxiliary-mediated alkylation or an asymmetric reduction.
-
Activation of the Carboxylic Acid: The carboxylic acid is activated for peptide coupling, for example, by converting it to an active ester (e.g., N-hydroxysuccinimide ester) or an acid chloride.
Assembly of the Representative this compound
-
Deprotection of Fragment A: The Boc protecting group on the N-terminus of Fragment A is removed using an acid, such as trifluoroacetic acid (TFA) in DCM.
-
Coupling of Fragments: The deprotected dipeptide (Fragment A) is then coupled with the activated hydroxy acid (Fragment B) under standard peptide coupling conditions as described in section 4.1.2.
-
Attachment of Fragment C: The resulting tripeptide-like fragment is then coupled with Fragment C. The specific reaction will depend on the nature of the C-terminal modification of Fragment C.
-
Final Purification: The fully assembled representative intermediate-3 is purified by high-performance liquid chromatography (HPLC) to yield the final product.
Table 3: Representative Reaction Conditions for Key Steps
| Step | Reagents and Solvents | Typical Conditions |
| N-Boc Protection | Boc-anhydride, TEA, DCM | 0 °C to room temperature, 2-4 hours |
| Peptide Coupling | EDC, HOBt (or HATU, DIPEA), DMF | 0 °C to room temperature, 12-24 hours |
| Boc Deprotection | TFA, DCM | 0 °C to room temperature, 1-2 hours |
| Purification | Silica gel chromatography, HPLC | Gradient elution with appropriate solvent systems |
Visualizing the Synthetic and Signaling Pathways
Diagrams are essential for understanding the complex relationships in chemical synthesis and biological signaling. The following diagrams, generated using the DOT language, illustrate a plausible synthetic workflow and the mechanism of action of OMTX705.
References
The Crucial Role of Intermediates in Cytotoxic Payload Synthesis: A Focus on the TAM558 Pathway
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a significant stride forward, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The intricate chemical synthesis of these payloads is a critical aspect of ADC development, often involving multiple intermediate compounds. While specific data on every intermediate is not always publicly available, understanding their role is paramount for process optimization and the successful development of effective cancer therapeutics. This technical guide delves into the significance of synthetic intermediates, with a conceptual focus on the pathway leading to the cytotoxic payload TAM558, a key component of the clinical-stage ADC, OMTX705.
Introduction to TAM558 and its Precursors
TAM558 is a potent cytotoxic payload utilized in the synthesis of OMTX705, a humanized anti-fibroblast activation protein (FAP) antibody-drug conjugate with demonstrated anti-tumor activity.[1][2] The synthesis of TAM558 is a multi-step process that involves several key chemical intermediates. Among these are known compounds such as TAM558 intermediate-1 and TAM558 intermediate-5.[3] While detailed public information specifically characterizing "TAM558 intermediate-3" is limited, its position within this synthetic pathway underscores its essential role in the successful formation of the final payload molecule.
The development of a robust and scalable synthetic route for cytotoxic payloads like TAM558 is a primary challenge in ADC manufacturing. Each intermediate, including the conceptual "this compound," represents a critical checkpoint for purity, yield, and consistency, all of which have downstream implications for the final ADC's efficacy and safety profile.
The Synthetic Pathway of TAM558: A Conceptual Overview
The synthesis of complex molecules like TAM558 typically proceeds through a convergent or linear sequence of chemical reactions. Each step is designed to build upon the previous one, progressively assembling the final molecular architecture. Intermediates are the isolated products of each of these steps.
Based on the available information for related intermediates, we can conceptualize the synthetic journey to TAM558.
Caption: A conceptual workflow illustrating the synthetic progression from starting materials to the final ADC, OMTX705, highlighting the position of key intermediates.
Physicochemical and In Vitro Data of the Final Payload: TAM558
While specific quantitative data for this compound is not available in the public domain, the characterization of the final payload, TAM558, provides crucial insights into the desired properties of its precursors.
| Property | Value | Reference |
| Molecular Formula | C79H122N14O19S | [4] |
| Molecular Weight | 1603.96 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility | ≥ 50 mg/mL in DMSO | [4] |
| In Vitro Activity (IC50) | 1-5 µmol/L in various cell types |
Experimental Protocols: From Payload Formulation to In Vitro Assays
The following protocols are adapted from methodologies used for the final payload TAM558 and the ADC OMTX705, providing a framework for the types of experiments that would be relevant for the characterization of its intermediates.
Preparation of Stock Solutions for In Vitro Use
This protocol describes the preparation of a stock solution of a compound like TAM558 for use in cell-based assays.
-
Weighing: Accurately weigh the desired amount of the compound (e.g., 1 mg, 5 mg, or 10 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the desired stock concentration (e.g., 1 mM, 5 mM, or 10 mM), add the appropriate volume of a suitable solvent, such as DMSO. For hygroscopic solvents like DMSO, it is crucial to use a fresh, unopened supply to ensure accurate concentration and solubility.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle heating or sonication may be applied if precipitation occurs, although care must be taken to avoid degradation of the compound.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and moisture.[4]
In Vivo Formulation Protocols
For preclinical in vivo studies, the payload or its conjugates must be formulated in a biocompatible vehicle. The following are examples of formulations that have been used for TAM558. The selection of a specific formulation depends on the physicochemical properties of the compound and the intended route of administration.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
-
Prepare a stock solution of the compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until a clear solution is obtained.
-
Add 450 µL of saline to reach a final volume of 1 mL. This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
-
Prepare a stock solution of the compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline and mix thoroughly. This formulation results in a solution containing 10% DMSO and 90% (20% SBE-β-CD in Saline).
Protocol 3: DMSO/Corn Oil Formulation
-
Prepare a stock solution of the compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly. This formulation is suitable for compounds with poor aqueous solubility.
The Significance of Intermediates in Quality Control and Process Optimization
The characterization of synthetic intermediates like this compound is a cornerstone of robust drug development.
Caption: A logic diagram illustrating the critical role of intermediate characterization in the quality control workflow of cytotoxic payload synthesis.
By analyzing each intermediate, researchers can:
-
Ensure Structural Integrity: Confirm that the desired chemical transformations have occurred correctly at each step.
-
Control Impurity Profiles: Identify and mitigate the formation of unwanted byproducts that could be difficult to remove in later stages and could potentially impact the safety and efficacy of the final ADC.
-
Optimize Reaction Conditions: Fine-tune parameters such as temperature, pressure, catalysts, and reaction time to maximize yield and purity.
-
Facilitate Scalable Manufacturing: A well-characterized synthetic pathway with defined intermediates is essential for the transition from laboratory-scale synthesis to large-scale manufacturing under Good Manufacturing Practices (GMP).
Conclusion
While the specific details of "this compound" remain proprietary, its conceptual position within the synthesis of the TAM558 payload highlights the indispensable role of intermediates in the development of advanced cytotoxic agents for ADCs. The meticulous control and characterization of each synthetic step are paramount to ensuring the quality, consistency, and ultimately, the clinical success of these promising cancer therapies. The methodologies and data available for the final payload, TAM558, and its corresponding ADC, OMTX705, provide a valuable framework for understanding the rigorous scientific process that underpins the development of next-generation oncology drugs.
References
Methodological & Application
Application Note: Synthesis of TAM558 from a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a representative protocol for the synthesis of TAM558, a potent cytotoxic payload used in the antibody-drug conjugate (ADC) OMTX705, from a hypothetical advanced precursor, designated TAM558 intermediate-3. Due to the proprietary nature of the specific synthetic route, this protocol is based on established principles of peptide chemistry, focusing on a plausible final amide bond formation step. Additionally, this note outlines the proposed mechanism of action for a TAM558-based, Fibroblast Activation Protein (FAP)-targeting ADC, detailing its impact on the tumor microenvironment.
Introduction
TAM558 is a highly potent cytotoxic agent designed for targeted delivery to tumors as the payload of an antibody-drug conjugate.[1] Specifically, it is the warhead component of OMTX705, an ADC that targets Fibroblast Activation Protein (FAP), a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of solid tumors.[2][3] The targeted delivery of TAM558 aims to minimize systemic toxicity while maximizing efficacy within the tumor microenvironment. The synthesis of a complex molecule like TAM558 involves a multi-step pathway. This protocol focuses on a representative final step: the coupling of a large, complex amine (this compound) with a carboxylic acid-bearing linker fragment. This type of reaction is a cornerstone of modern bioconjugation and medicinal chemistry.
Proposed Retrosynthetic Analysis
A plausible final step in the synthesis of TAM558 involves the formation of an amide bond between the N-terminus of the core peptide structure and the maleimide-containing linker. For the purpose of this representative protocol, we define "this compound" as the main peptide-like body of the molecule, possessing a terminal primary or secondary amine. The other reactant would be the carboxylic acid derivative of the PEG-maleimide linker.
Figure 1: Plausible final peptide coupling step in the synthesis of TAM558.
Caption: Retrosynthetic disconnection of TAM558 to its precursor components.
Experimental Protocol: Synthesis of TAM558
This protocol describes a general procedure for the amide coupling of "this compound" with a carboxylic acid linker fragment using HATU as the coupling agent.
Materials:
-
This compound (assumed MW: ~1200 g/mol )
-
Maleimide-PEG-linker-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the Maleimide-PEG-linker-carboxylic acid (1.2 equivalents) in anhydrous DMF (10 mL per 100 mg of intermediate-3).
-
Activation: To the solution from step 1, add HATU (1.2 equivalents) and allow the mixture to stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the activated linker solution.
-
Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours until the starting material (intermediate-3) is consumed (typically 4-12 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous lithium chloride, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the final product, TAM558.
-
Characterization: Confirm the identity and purity of the synthesized TAM558 using HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Data Presentation
The following table summarizes typical parameters and expected results for the described peptide coupling reaction.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Limiting reagent |
| Linker-COOH | 1.2 eq | Slight excess to drive reaction to completion |
| HATU | 1.2 eq | Coupling agent |
| DIPEA | 3.0 eq | Organic base |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | Ensures solubility of reactants |
| Temperature | Room Temperature (20-25 °C) | Mild conditions to prevent side reactions |
| Reaction Time | 4 - 12 hours | Monitored by LC-MS |
| Expected Outcome | ||
| Yield | 60 - 85% | Typical for late-stage coupling of complex fragments |
| Purity (post-HPLC) | >98% | Required for biological applications |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis, workup, and purification of TAM558 as described in the protocol.
Caption: Workflow for the synthesis and purification of TAM558.
Signaling Pathway and Mechanism of Action
The ADC OMTX705 leverages the specific expression of FAP on CAFs to deliver the TAM558 payload to the tumor microenvironment. The proposed mechanism of action involves several steps:
-
Targeting & Binding: The antibody component of OMTX705 binds to FAP on the surface of CAFs.
-
Internalization: The ADC-FAP complex is internalized by the CAF, likely via endocytosis.
-
Payload Release: Inside the CAF, the linker is cleaved (e.g., by lysosomal enzymes), releasing the active TAM558 payload.
-
CAF Apoptosis: The released TAM558 induces apoptosis in the FAP-positive CAF.
-
Bystander Effect: Released TAM558 can diffuse out of the dying CAF and kill adjacent tumor cells, which may be FAP-negative.[2]
-
Immune Modulation: The elimination of immunosuppressive CAFs and the release of tumor antigens can lead to a more pro-inflammatory tumor microenvironment, potentially enhancing anti-tumor immune responses.[3]
The diagram below illustrates this proposed signaling and therapeutic pathway.
Caption: Proposed mechanism of action for a FAP-targeting ADC like OMTX705.
References
Application Notes and Protocols for TAM558-Related Compounds
A Note on TAM558 Intermediate-3: "this compound" is a precursor molecule utilized in the chemical synthesis of TAM558.[1] As an intermediate in a synthetic pathway, it is not typically used in biological experiments. The following application notes and protocols, therefore, focus on the biologically active entities: the payload molecule TAM558 and the corresponding antibody-drug conjugate (ADC) OMTX705 . OMTX705 is a humanized anti-fibroblast activation protein (FAP) antibody conjugated to a cytolysin (B1578295) derived from TAM558, exhibiting anti-tumor activity.[1][2][3][4]
Overview of OMTX705 and TAM558
OMTX705 is an antibody-drug conjugate designed to target Fibroblast Activation Protein (FAP), which is overexpressed in the stroma of many cancers. The ADC consists of a humanized anti-FAP antibody, a linker, and a cytotoxic payload derived from TAM558.[2][3][4] The proposed mechanism involves the binding of the ADC to FAP-expressing cells, internalization, and subsequent release of the cytotoxic payload, leading to tumor cell death.
Physicochemical Properties of TAM558
| Property | Value |
| Molecular Formula | C₇₉H₁₂₂N₁₄O₁₉S |
| Molecular Weight | 1603.96 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1802499-21-3 |
Experimental Protocols
This protocol is designed to assess the cytotoxic effects of OMTX705 and the free payload TAM558 on cancer cells and cancer-associated fibroblasts (CAFs).
Materials:
-
HT1080-WT (FAP-negative) and HT1080-FAP (FAP-positive) cells
-
CAF07 cells (primary human cancer-associated fibroblasts)
-
RPMI1640 medium supplemented with 10% FBS and 2 mmol/L L-glutamine
-
OMTX705, TAM558, and control antibodies
-
96-well plates
-
Crystal violet staining solution
Procedure:
-
Seed HT1080-WT and HT1080-FAP cells at a density of 2,500 cells/well, and CAF07 cells at 10,000 cells/well, in 100 µL of medium in 96-well plates.
-
Incubate the plates overnight at 37°C.
-
Prepare serial dilutions (1:4) of OMTX705 and control antibodies (starting at 400 nmol/L) and the free drugs TAM558 and TAM470 (starting at 60 µmol/L).
-
Add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plates for 5 days at 37°C.
-
Analyze cell viability using crystal violet staining.[5]
This assay measures the induction of apoptosis by quantifying the activity of caspases 3 and 7.
Materials:
-
HT1080-FAP, HT1080-WT, and CAF07 cells
-
OMTX705, TAM558, and control antibodies
-
96-well plates
-
Caspase-Glo 3/7 Assay kit
Procedure:
-
Seed 10,000 cells/well in 100 µL of medium in 96-well plates and incubate overnight at 37°C.
-
Replace the medium with 100 µL of medium containing the test compounds: 400 nmol/L of antibodies (OMTX705, control ADC) or 60 µmol/L of free drug (TAM558, TAM470).
-
Incubate for various time points (e.g., 1, 6, 24, and 48 hours) at 37°C.
-
Remove 50 µL of medium from each well.
-
Add 50 µL of Caspase-Glo substrate mix to each well.
-
Incubate for 1 hour at room temperature.
-
Measure the luminescence, which is proportional to caspase 3/7 activity, using a plate reader.[5]
Quantitative Data
In Vitro Efficacy of OMTX705 and TAM558
| Cell Line | Compound | Starting Concentration | Effect |
| HT1080-FAP | OMTX705 | 400 nmol/L | Increased caspase 3/7 activity |
| HT1080-WT | OMTX705 | 400 nmol/L | No significant increase in caspase 3/7 activity |
| CAF07 | OMTX705 | 400 nmol/L | No significant increase in caspase 3/7 activity |
| All Cell Types | TAM558 | 60 µmol/L | Increased caspase 3/7 activity (FAP-independent) |
| All Cell Types | TAM470 | 60 µmol/L | Increased caspase 3/7 activity (FAP-independent) |
Data extracted from a study on OMTX705, which demonstrated FAP-dependent activity for the ADC and FAP-independent activity for the free payloads.[5]
Visualizations
Workflow for In Vitro Cell Viability Assay
References
Application Notes & Protocols: Preclinical Evaluation of the OMTX705 Antibody-Drug Conjugate and its Payload, TAM558
Introduction
While TAM558 intermediate-3 is a crucial component in the chemical synthesis of the cytotoxic payload TAM558, it is not directly utilized in preclinical research.[1][2][3] Preclinical studies focus on the efficacy and mechanism of action of the final antibody-drug conjugate (ADC), OMTX705, and its active payload, TAM558. OMTX705 is an ADC composed of a humanized anti-fibroblast activation protein (FAP) antibody (OMTX005) conjugated to the microtubule inhibitor TAM558.[4] This document outlines the preclinical applications of OMTX705 and TAM558, providing detailed protocols and data from relevant studies.
Mechanism of Action of OMTX705
OMTX705 is designed to selectively target and eliminate FAP-expressing cells, which are prevalent in the stroma of many solid tumors.[4][5] Upon administration, the anti-FAP antibody component of OMTX705 binds to FAP on the surface of cancer-associated fibroblasts (CAFs) and some tumor cells. Following binding, the ADC is internalized into the cell, where the linker is cleaved, releasing the active cytotoxic payload, TAM470 (a derivative of TAM558).[4] TAM470 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
Preclinical Applications: In Vitro Studies
Cell Viability Assays
In vitro viability assays are essential for determining the cytotoxic potential of OMTX705 and its payload on FAP-expressing and non-expressing cell lines.
Quantitative Data Summary: In Vitro Cytotoxicity
| Compound | Cell Line | FAP Expression | IC50 |
| OMTX705 | HT1080-FAP | High | Low nM range |
| OMTX705 | HT1080-WT | None | >400 nM |
| OMTX705 | CAF07 | Endogenous | ~400 nM |
| TAM558 | All cell types | N/A | FAP-independent activity |
| TAM470 | All cell types | N/A | FAP-independent activity |
| Isotype Control ADC | All cell types | N/A | Limited effect at 400 nM |
Note: Specific IC50 values were not provided in the search results, but relative potencies were described.[4]
Experimental Protocol: Crystal Violet Cell Viability Assay [4]
-
Cell Seeding: Seed HT1080-FAP (FAP-positive), HT1080-WT (FAP-negative), and CAF07 (primary human cancer-associated fibroblasts) cells in 96-well plates at a density of 2,500 to 10,000 cells per well. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of OMTX705, TAM558, TAM470, and a non-targeting isotype control ADC. The typical starting concentration for ADCs is 400 nM and for free payloads is 60 µM.
-
Incubation: Add the diluted compounds to the cells and incubate for 5 days.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash away excess stain with water and allow the plates to dry.
-
-
Quantification: Solubilize the stain with methanol (B129727) and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Induction Assays
Caspase-3/7 activity assays are used to confirm that the observed cytotoxicity is due to the induction of apoptosis.
Quantitative Data Summary: Caspase 3/7 Activity
| Treatment | Cell Line | Caspase 3/7 Activity |
| OMTX705 (400 nM) | HT1080-FAP | Increased |
| OMTX705 (400 nM) | HT1080-WT | No increase |
| OMTX705 (400 nM) | CAF07 | No increase |
| TAM558 (60 µM) | All cell types | Increased |
| TAM470 (60 µM) | All cell types | Increased |
| Isotype Control ADC | All cell types | No increase |
| OMTX005 (naked Ab) | All cell types | No increase |
Note: Data reflects caspase activity changes after treatment.[4]
Experimental Protocol: Caspase-Glo® 3/7 Assay [4]
-
Cell Seeding: Seed HT1080-FAP, HT1080-WT, and CAF07 cells in 96-well plates at a density of 10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with 400 nM of OMTX705, isotype control ADC, or the naked antibody (OMTX005), and 60 µM of the free payloads (TAM558 or TAM470).
-
Incubation: Incubate the cells for various time points (e.g., 1, 6, 24, and 48 hours) at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Mix gently by orbital shaking for 30 seconds.
-
-
Signal Measurement: Incubate at room temperature for 1 hour and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Preclinical Applications: In Vivo Studies
Tumor Growth Inhibition in Xenograft Models
In vivo studies using patient-derived xenograft (PDX) models are critical for evaluating the anti-tumor efficacy of OMTX705 in a more clinically relevant setting.
Quantitative Data Summary: In Vivo Tumor Growth Inhibition
| Model | Treatment | Dose/Schedule | Outcome |
| Pancreatic Cancer PDX (Panc 007) | OMTX705 | 10-60 mg/kg, IV or IP, once or twice weekly | 100% tumor growth inhibition and prolonged tumor regression |
| Pancreatic Cancer PDX (Panc 007) | OMTX705 + Chemotherapy | Not specified | Enhanced tumor regression |
| PD-1 Resistant Model | OMTX705 + Pembrolizumab | Not specified | Increased tumor-infiltrating CD8+ T-cells and delayed tumor recurrence |
Note: This table summarizes the reported outcomes of in vivo studies.[4]
Experimental Protocol: Tumor Growth Inhibition in a PDX Mouse Model [4]
-
Model Establishment: Implant tumor fragments (2-3 mm³) from a pancreatic cancer PDX model (e.g., Panc 007) subcutaneously into 5-week-old female nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of approximately 200 mm³, randomize the mice into treatment groups (typically n=8 per group).
-
Treatment Administration:
-
Vehicle Group: Administer the appropriate vehicle control.
-
OMTX705 Group: Administer OMTX705 at doses ranging from 10 to 60 mg/kg via intravenous or intraperitoneal injection, once or twice weekly.
-
Combination Groups: Administer OMTX705 in combination with standard-of-care chemotherapy or immunotherapy agents.
-
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the overall health and behavior of the animals.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67, active caspase-3, and payload distribution).
-
Compare tumor growth inhibition between the treatment and control groups.
-
The preclinical data for OMTX705, an ADC carrying the cytotoxic payload TAM558, demonstrates its potential as a potent and selective anti-cancer agent. OMTX705 effectively inhibits the growth of FAP-positive tumor cells in vitro and leads to significant tumor regression in in vivo models, both as a monotherapy and in combination with other cancer treatments.[4] The provided protocols offer a framework for researchers to further investigate the therapeutic utility of OMTX705 and similar FAP-targeting ADCs.
References
Application Notes and Protocols for the Incorporation of TAM558 Intermediate-3 into Antibody-Drug Conjugate (ADC) Constructs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule payload.[1] This targeted delivery minimizes systemic toxicity while maximizing efficacy at the tumor site.[1] This document provides detailed application notes and protocols for the incorporation of TAM558 intermediate-3, a precursor to the payload TAM558 used in the investigational ADC OMTX705, into ADC constructs. OMTX705 is an ADC targeting Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[2][3] The active cytotoxic agent in OMTX705 is TAM470, a potent tubulin inhibitor.[2]
These guidelines are intended for researchers and drug development professionals familiar with ADC development. The protocols provided are based on established methods for cysteine-based conjugation, which is the strategy employed for OMTX705.[]
Principle of the Method
The incorporation of a payload intermediate like this compound into an ADC construct typically involves a multi-step process. Based on the structure of the final ADC, OMTX705, a cysteine-based conjugation strategy is the most relevant approach. This method involves the selective reduction of interchain disulfide bonds in the antibody to generate free thiol groups, which then react with a maleimide-functionalized linker attached to the payload intermediate. This results in a stable thioether bond, covalently linking the payload to the antibody. The final ADC is then purified and characterized to ensure its quality and desired properties.
Data Presentation
The following table summarizes key characterization data for the FAP-targeting ADC, OMTX705, which is synthesized using the TAM558 payload. This data provides a benchmark for the quality attributes to be expected when developing a similar ADC.
| Parameter | Value | Method | Reference |
| Drug-to-Antibody Ratio (DAR) | 3.5 | Hydrophobic Interaction Chromatography (HIC) | [] |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) | [] |
| Free Antibody | ~5% | Hydrophobic Interaction Chromatography (HIC) | [] |
| Free Payload | Below Detection Limit | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | [] |
| Endotoxin Levels | <1 EU/mL | Limulus Amebocyte Lysate (LAL) Test | [] |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.4
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Add the 10 mM TCEP solution to the mAb solution to a final molar ratio of TCEP:mAb of 2.5:1. The optimal ratio may need to be determined empirically for each specific antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately proceed to the purification step (Protocol 2) to remove excess TCEP.
Protocol 2: Purification of Reduced Antibody
This protocol describes the removal of the reducing agent from the antibody solution prior to conjugation.
Materials:
-
Reduced antibody solution from Protocol 1
-
Desalting columns (e.g., Sephadex G-25)
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2
Procedure:
-
Equilibrate the desalting column with at least 3 column volumes of Conjugation Buffer.
-
Load the reduced antibody solution onto the column.
-
Elute the protein with Conjugation Buffer.
-
Collect the protein-containing fractions. The protein will elute in the void volume.
-
Pool the fractions containing the reduced antibody and determine the protein concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).
Protocol 3: Conjugation of this compound to Reduced Antibody
This protocol describes the conjugation of a maleimide-activated this compound to the reduced antibody. It is assumed that this compound is functionalized with a maleimide (B117702) group for cysteine-specific conjugation.
Materials:
-
Purified reduced antibody from Protocol 2
-
Maleimide-activated this compound-linker conjugate dissolved in a compatible organic solvent (e.g., DMSO)
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2
Procedure:
-
Adjust the concentration of the reduced antibody to 2-5 mg/mL with Conjugation Buffer.
-
Add the maleimide-activated this compound-linker solution to the reduced antibody solution. A typical starting molar excess of the payload-linker is 5-10 fold over the antibody. The optimal ratio should be determined experimentally.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing, protected from light.
-
Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
Protocol 4: Purification of the ADC
This protocol describes the purification of the newly formed ADC from unconjugated payload, linker, and other reaction components.
Materials:
-
ADC reaction mixture from Protocol 3
-
Purification columns (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
Purification Buffer: PBS, pH 7.4
Procedure:
-
Equilibrate the chosen purification column with Purification Buffer.
-
Load the ADC reaction mixture onto the column.
-
Elute the ADC with Purification Buffer.
-
Collect the fractions containing the purified ADC.
-
Pool the ADC-containing fractions and concentrate if necessary using an appropriate method (e.g., centrifugal ultrafiltration).
-
Determine the final protein concentration.
Protocol 5: Characterization of the ADC
This protocol outlines the key analytical methods to characterize the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated payloads.
-
Method:
-
Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., from high concentration of ammonium (B1175870) sulfate (B86663) to a low concentration).
-
Inject the purified ADC onto the column.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different drug-loaded species.
-
2. Monomer Purity by Size Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their size. This method is used to determine the percentage of monomeric ADC and to detect any aggregation.
-
Method:
-
Use an SEC column with a mobile phase of PBS, pH 7.4.
-
Inject the purified ADC.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Calculate the percentage of the monomer peak area relative to the total peak area.
-
3. Free Payload Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. This is used to quantify any remaining unconjugated payload.
-
Method:
-
Use a C18 RP-HPLC column with a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
Inject the purified ADC.
-
Monitor the elution profile at a wavelength specific to the payload's absorbance.
-
Quantify the free payload by comparing its peak area to a standard curve of the free payload.
-
Visualizations
Signaling Pathway
Caption: Figure 1. Simplified Signaling Pathway of a Tubulin Inhibitor Payload
Experimental Workflow
Caption: Figure 2. Experimental Workflow for ADC Construction
Logical Relationship of ADC Components
References
TAM558 intermediate-3 handling and storage guidelines for researchers
Topic: TAM558 Intermediate-3 Handling and Storage Guidelines for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a crucial component in the synthesis of TAM558, a potent payload molecule used in the development of Antibody-Drug Conjugates (ADCs) such as OMTX705.[1][2][3][4][5] OMTX705 is a humanized anti-fibroblast activation protein (FAP) antibody conjugated to a cytolysin, demonstrating significant anti-tumor activity.[1][6] Proper handling and storage of this compound are critical to maintain its integrity and ensure the reliability and reproducibility of experimental results.
Storage Guidelines
Proper storage is essential to prevent degradation of this compound. The following table summarizes the recommended storage conditions based on data for TAM558 and its other intermediates.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Store in a sealed container, protected from moisture and light.[4] |
| 4°C | 2 years | For short-term storage, ensure the container is tightly sealed.[1][4] | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use a tightly sealed vial.[1][2] |
| -20°C | 1 month | Suitable for short-term storage of solutions.[1][2] |
Note: It is strongly recommended to store the product in a sealed and protected environment, for instance, under nitrogen, and to avoid exposure to moisture and light.[1] For in vivo experiments, it is advisable to use freshly prepared solutions on the same day.[2]
Handling Procedures
Due to the cytotoxic nature of related compounds, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Shipping: The product is generally stable at room temperature for a few days during ordinary shipping.[1]
Preparation of Stock Solutions
The following protocols are based on the preparation of stock solutions for TAM558. Researchers should adapt these protocols based on their specific experimental needs and the solubility of this compound.
Table 2: Stock Solution Preparation (Example with TAM558)
| Desired Concentration | Mass of Compound | Volume of DMSO |
| 1 mM | 1 mg | 0.6235 mL |
| 5 mM | 5 mg | 0.6235 mL |
| 10 mM | 10 mg | 0.6235 mL |
Note: Use newly opened, hygroscopic DMSO for the best results, as it significantly impacts the solubility of the product.[2] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Experimental Protocols
The following are example protocols for preparing in vivo formulations, adapted from methodologies for TAM558.
Protocol 1: Formulation with PEG300 and Tween-80
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare 1 mL of working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to adjust the final volume to 1 mL. Mix until the solution is clear.[2]
Protocol 2: Formulation with SBE-β-CD
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare 1 mL of working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of 20% SBE-β-CD in saline and mix until the solution is clear.[2]
Protocol 3: Formulation with Corn Oil
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
To prepare 1 mL of working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly.[2]
Visualization of Workflows and Pathways
Diagram 1: Synthesis Pathway of OMTX705 ADC
Caption: Synthesis workflow of the OMTX705 ADC.
Diagram 2: Experimental Workflow for In Vivo Formulation
Caption: General workflow for preparing in vivo formulations.
References
Application Note: Recommended Analytical Techniques for the Characterization of TAM558 Intermediate-3
Audience: Researchers, scientists, and drug development professionals.
Introduction: TAM558 is a complex payload molecule used in the synthesis of the antibody-drug conjugate (ADC) OMTX705.[1][2][3] The synthesis of TAM558 involves several key steps, including the formation of "TAM558 intermediate-3," a critical precursor whose purity and structural integrity directly impact the yield and quality of the final active molecule.[4] Rigorous analytical characterization of this intermediate is mandatory to ensure process consistency, identify potential impurities, and confirm that the material meets the stringent specifications required for subsequent manufacturing steps.
This document provides detailed protocols for the primary analytical techniques recommended for the comprehensive characterization of this compound:
-
High-Performance Liquid Chromatography (HPLC): For determination of purity and impurity profiling.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of molecular weight and identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation and confirmation.
Overall Analytical Workflow
The comprehensive characterization of a pharmaceutical intermediate like this compound follows a structured workflow. This process ensures that the identity, purity, and structure of the compound are confirmed before its use in the next synthesis step.
Caption: Overall characterization workflow for this compound.
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
High-performance liquid chromatography is the industry standard for assessing the purity of small molecule intermediates.[5][6] This protocol outlines a gradient RP-HPLC method suitable for separating this compound from potential impurities.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of this compound.
-
Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile (B52724) and water to create a 1.0 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 10 |
| 30.0 | 10 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %).
-
Identify and quantify any impurities with a reporting threshold of ≥0.05%.
-
Data Presentation
| Parameter | Acceptance Criteria | Example Result |
| Appearance | White to Off-White Solid | Conforms |
| Retention Time (RT) | 12.5 ± 0.2 min | 12.45 min |
| Purity (Area %) | ≥ 98.0% | 99.2% |
| Largest Impurity | ≤ 0.5% | 0.35% |
| Total Impurities | ≤ 1.5% | 0.80% |
Workflow Diagram
Caption: Workflow for purity analysis by RP-HPLC.
Identity Confirmation by LC-MS
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry, making it an indispensable tool for confirming the molecular weight of a target compound.[7][8][9]
Experimental Protocol
-
Sample Preparation:
-
Dilute the 1.0 mg/mL stock solution prepared for HPLC analysis 1:10 with the mobile phase starting condition (90% A, 10% B) to a final concentration of 100 µg/mL.
-
-
Instrumentation and Conditions:
-
LC-MS System: Waters ACQUITY UPLC with a Single Quadrupole Detector (QDa) or equivalent.
-
Chromatography: Use the same column and mobile phases as the HPLC method. A shorter, faster gradient can often be employed.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Mass Range: m/z 100 - 1500.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150°C.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Examine the mass spectrum corresponding to the main peak.
-
Identify the molecular ion peak, typically observed as [M+H]⁺ (protonated molecule) in positive ESI mode.
-
Compare the observed mass to the theoretical mass of this compound.
-
Data Presentation
Note: The theoretical mass of this compound is hypothetical for this example.
| Parameter | Acceptance Criteria | Example Result |
| Theoretical MW | N/A (e.g., 850.10 Da) | 850.10 Da |
| Observed Ion [M+H]⁺ | 851.1 ± 0.5 Da | 851.3 Da |
| Conclusion | Observed mass confirms identity | Confirmed |
Workflow Diagram
Caption: Workflow for identity confirmation by LC-MS.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[10][11][12] Both ¹H (proton) and ¹³C (carbon) NMR are essential for the complete characterization of a novel intermediate.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz (or higher field) spectrometer.
-
Experiments:
-
Proton (¹H) NMR
-
Carbon (¹³C) NMR {¹H decoupled}
-
(Optional) 2D experiments like COSY and HSQC for more complex structures.
-
-
Temperature: 298 K (25°C).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
-
-
Data Analysis:
-
¹H NMR: Analyze the spectrum for chemical shifts (δ), integration (number of protons), and multiplicity (splitting patterns, J-coupling).
-
¹³C NMR: Analyze the spectrum for the number of unique carbon signals and their chemical shifts.
-
Compare the observed spectra with the expected structure of this compound. The data should be fully consistent with the proposed chemical structure.
-
Data Presentation
Note: Data is hypothetical and represents a subset of expected signals.
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment (Example) |
|---|---|---|---|
| 7.85 | 1H | d, J=8.2 Hz | Ar-H |
| 7.21 | 1H | d, J=8.2 Hz | Ar-H |
| 4.50 | 1H | t, J=6.5 Hz | -CH-O |
| 3.30 | 3H | s | -OCH₃ |
| 1.25 | 3H | t, J=7.1 Hz | -CH₂-CH₃ |
¹³C NMR (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment (Example) |
|---|---|
| 172.5 | C=O (Amide) |
| 155.8 | Ar-C |
| 130.1 | Ar-C |
| 68.4 | -CH-O |
| 55.2 | -OCH₃ |
| 14.8 | -CH₃ |
Workflow Diagram
Caption: Workflow for structural elucidation by NMR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Best Practices for the Purification of TAM558 Intermediate-3 Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAM558 is a potent tubulysin (B8622420) analog used as a cytotoxic payload in the development of antibody-drug conjugates (ADCs), most notably in OMTX705, which targets fibroblast activation protein (FAP). The synthesis of this complex molecule involves a multi-step pathway with several key intermediates. TAM558 intermediate-3 is a crucial building block in this synthetic route. The purity of this intermediate is paramount as any impurities can be carried through subsequent steps, complicating the synthesis and purification of the final active pharmaceutical ingredient (API) and potentially impacting its safety and efficacy.
These application notes provide a detailed overview of the best practices for the purification of the reaction products leading to this compound. The protocols are based on the physicochemical properties derived from its putative chemical structure and established methods for the purification of complex synthetic peptides and tubulysin analogs.
Chemical Structure of this compound
Based on publicly available data from chemical suppliers, the key physicochemical properties of this compound are summarized below.
| Parameter | Value | Reference |
| Product Code | HY-400689 | [1] |
| Molecular Formula | C₂₉H₅₁N₃O₆S | [1] |
| Molecular Weight | 569.80 g/mol | [1] |
| SMILES | O=C(C1=CSC(--INVALID-LINK--C--INVALID-LINK--(C)C)=O)--INVALID-LINK--CC)=O">C@@HC(C)C)=N1)OCC | [1] |
The structure contains a thiazole (B1198619) ring, several chiral centers, a tert-butyloxycarbonyl (Boc) protecting group, and various alkyl chains, rendering it a complex, non-polar molecule.
Anticipated Impurities in the Reaction Product Mixture
Understanding the potential impurities is critical for designing an effective purification strategy. Based on the structure of this compound, a plausible synthetic step involves the coupling of a protected amino acid derivative with a thiazole-containing fragment. Potential impurities may include:
-
Unreacted Starting Materials: The precursors to this compound.
-
Reagents and Catalysts: Coupling agents (e.g., HATU, HOBt), bases (e.g., DIPEA), and any catalysts used in the preceding steps.
-
Side-Reaction Products: Diastereomers formed due to racemization at chiral centers, products of incomplete reactions, or byproducts from the degradation of starting materials or the product.
-
Products of Protecting Group Instability: Loss of the Boc protecting group under certain conditions.
Purification Workflow
A multi-step purification strategy is recommended to achieve the high purity required for subsequent synthetic steps. The general workflow involves an initial work-up and extraction, followed by a primary chromatographic purification, and finally, a polishing step if necessary.
Figure 1. General Purification Workflow
Experimental Protocols
Aqueous Work-up and Liquid-Liquid Extraction
This initial step aims to remove water-soluble reagents and byproducts.
Protocol:
-
Upon completion of the reaction, quench the reaction mixture appropriately (e.g., with aqueous sodium bicarbonate if an acid is present).
-
Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate (B1210297) or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove basic impurities).
-
Saturated aqueous NaHCO₃ (to remove acidic impurities).
-
Brine (to reduce the water content in the organic layer).
-
-
Dry the separated organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Liquid-liquid extraction is a common and effective first step in the purification of synthetic peptide intermediates.[2]
Primary Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard and most powerful method for the purification of synthetic peptides and their complex intermediates.[3]
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
C18 silica (B1680970) column (preparative scale, e.g., 20 x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Sample: Crude this compound dissolved in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase composition).
Protocol:
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 70% A, 30% B) until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude product onto the column.
-
Gradient Elution: Elute the sample using a linear gradient of Mobile Phase B. The gradient should be optimized based on analytical HPLC runs of the crude material. A typical gradient might be:
-
30-70% B over 40 minutes.
-
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 254 nm).
-
Fraction Collection: Collect fractions based on the UV chromatogram, ensuring separation of the main product peak from earlier and later eluting impurities.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Fraction Pooling: Pool the fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the organic solvent (acetonitrile) from the pooled fractions under reduced pressure.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid.
The use of TFA in the mobile phase helps to protonate carboxyl groups and reduce secondary interactions, leading to better peak shapes.[4] For complex separations, alternative ion-pairing agents or different pH conditions may be explored.[5]
Optional Purification by Crystallization
If the purified intermediate is a solid with suitable solubility properties, crystallization can be an effective method for further purification and for obtaining a stable, crystalline form.
Protocol:
-
Dissolve the purified this compound in a minimal amount of a suitable hot solvent in which it is highly soluble.
-
Slowly add a co-solvent (anti-solvent) in which the intermediate is poorly soluble until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then if necessary, to a lower temperature (e.g., 4 °C) to promote crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum.
The choice of solvents is critical and needs to be determined empirically.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
| Analytical Technique | Purpose | Typical Purity Specification |
| Analytical RP-HPLC | Quantify purity and identify impurities. | ≥ 98% |
| LC-MS | Confirm the molecular weight of the product and identify impurities by mass. | Expected mass [M+H]⁺ should be the dominant peak. |
| ¹H NMR Spectroscopy | Confirm the chemical structure and identify any structural isomers or major impurities. | Spectrum should be consistent with the proposed structure. |
Signaling Pathway Context
TAM558 is a payload for ADCs targeting FAP, which is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. The ADC, OMTX705, binds to FAP, is internalized, and releases the cytotoxic payload, leading to the death of CAFs and surrounding tumor cells.
Figure 2. OMTX705 Mechanism of Action
Conclusion
The successful synthesis of complex pharmaceutical molecules like TAM558 relies heavily on the effective purification of its intermediates. For this compound, a robust purification strategy centered around liquid-liquid extraction and preparative reversed-phase HPLC is recommended. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to achieve high-purity material, ensuring the quality and consistency of the subsequent synthetic steps and the final ADC product. Rigorous in-process monitoring and final purity assessment are critical to the success of the overall synthetic campaign.
References
Application Notes and Protocols for the In Vitro Evaluation of TAM558 intermediate-3 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAM558 intermediate-3 is a synthetic precursor in the production of TAM558, a potent cytotoxic payload utilized in the antibody-drug conjugate (ADC) OMTX705.[1][2] OMTX705 is engineered to target Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts, thereby delivering the cytotoxic agent selectively to the tumor microenvironment.[3][4][5] While the final product, TAM558, is the active component, the biological activity of its synthetic intermediates is often uncharacterized.
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound to determine its potential as a cytotoxic agent. The following protocols and workflows are designed to assess its impact on cancer cell viability, proliferation, and to elucidate its potential mechanism of action. This systematic approach is crucial for understanding any intrinsic biological activity of the intermediate, which could inform the manufacturing and safety assessment of the final ADC product or reveal novel therapeutic potential.
Experimental Workflow for Characterization
A tiered approach is recommended to efficiently characterize the in vitro anti-cancer potential of this compound. The workflow begins with a broad screening for cytotoxic activity and progresses to more detailed mechanistic studies on the most sensitive cell lines.
Caption: Experimental workflow for in vitro characterization.
Data Presentation
Quantitative data should be organized into clear, concise tables to facilitate comparison across different cell lines and experimental conditions.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | Value |
| MDA-MB-231 | Breast Cancer | Value |
| A549 | Lung Cancer | Value |
| HCT116 | Colon Cancer | Value |
| PC-3 | Prostate Cancer | Value |
| Additional Cell Lines | ... | ... |
Table 2: Effect of this compound on Apoptosis in Sensitive Cell Lines
| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | Vehicle Control | Value | Value |
| IC50 | Value | Value | |
| 2x IC50 | Value | Value | |
| A549 | Vehicle Control | Value | Value |
| IC50 | Value | Value | |
| 2x IC50 | Value | Value |
Table 3: Cell Cycle Distribution Analysis post-treatment with this compound
| Cell Line | Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle Control | Value | Value | Value |
| IC50 | Value | Value | Value | |
| 2x IC50 | Value | Value | Value | |
| A549 | Vehicle Control | Value | Value | Value |
| IC50 | Value | Value | Value | |
| 2x IC50 | Value | Value | Value |
Experimental Protocols
The following are detailed protocols for the primary assays required to characterize the in vitro anti-cancer activity of this compound.
Cell Viability - MTT Assay Protocol
This assay measures the metabolic activity of cells as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[1]
Materials:
-
This compound
-
Selected cancer cell lines
-
96-well flat-bottom plates
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from (for example) 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[6][8]
-
Apoptosis Detection - Annexin V & Propidium Iodide (PI) Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[10]
Materials:
-
Sensitive cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Cell Cycle Analysis - Propidium Iodide (PI) Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[14]
Materials:
-
Sensitive cancer cell lines
-
6-well plates
-
This compound
-
Ice-cold 70% ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates. After 24 hours, treat with this compound (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect and wash the cells with PBS as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] Incubate at 4°C for at least 2 hours (or store at -20°C for longer periods).
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for PI fluorescence to distinguish between G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Protein Expression Analysis - Western Blotting
Western blotting is used to detect specific proteins in a cell lysate, which can provide insights into the signaling pathways affected by this compound. For example, analyzing the cleavage of Caspase-3 and PARP can confirm apoptosis, while changes in Bcl-2 family proteins can indicate the involvement of the mitochondrial apoptosis pathway.
Materials:
-
Sensitive cancer cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.[3]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[3] Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Hypothetical Signaling Pathway
Cytotoxic compounds often induce apoptosis by modulating key signaling pathways that control cell survival and death. The PI3K/Akt pathway is a critical pro-survival pathway that is frequently dysregulated in cancer. Inhibition of this pathway can lead to the activation of apoptotic machinery. Investigating the phosphorylation status of key proteins in this pathway via Western Blot can help elucidate the mechanism of action of this compound.
Caption: Hypothetical PI3K/Akt signaling pathway targeted by a cytotoxic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. frontiersin.org [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TAM558 Intermediate-3 in the Development of Next-Generation Antibody-Drug Conjugate (ADC) Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. Next-generation ADC linkers are being engineered to provide enhanced stability in circulation and efficient payload release at the tumor site. This document provides detailed application notes and protocols relevant to the use of intermediates, exemplified by the conceptual "TAM558 intermediate-3," in the synthesis of advanced linker-payload complexes for ADCs. While "this compound" is not a specific, publicly documented molecule, this guide uses the principles of the synthesis of TAM558, the payload-linker component of the investigational ADC OMTX705, as a representative example. OMTX705 is an ADC targeting Fibroblast Activation Protein (FAP) and utilizes a cleavable linker system.
Core Concepts in Next-Generation ADC Linker Design
The development of advanced ADC linkers focuses on several key areas:
-
Conditional Cleavage: Designing linkers that are stable in the systemic circulation but are selectively cleaved by enzymes or conditions prevalent in the tumor microenvironment (e.g., cathepsins, low pH).
-
Hydrophilicity: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to improve the pharmacokinetic properties and solubility of the ADC.[1]
-
Homogeneity: Utilizing site-specific conjugation technologies to produce ADCs with a uniform drug-to-antibody ratio (DAR), leading to more predictable behavior and a better safety profile.[1]
-
Bystander Effect: Engineering the linker and payload to allow for the diffusion of the cytotoxic agent to neighboring cancer cells, which is particularly useful for treating heterogeneous tumors.
Application Note 1: Synthesis of a Cleavable Linker-Payload Conjugate
This section describes the synthesis of a linker-payload conjugate analogous to TAM558, which combines a potent cytotoxic agent with a cleavable linker system. The process involves the synthesis of the linker, the payload, and their subsequent conjugation.
Representative Linker Structure: vc-PABC
A commonly used cleavable linker in next-generation ADCs is the valine-citrulline-para-aminobenzylcarbamate (vc-PABC) linker. This linker is designed to be cleaved by cathepsin B, an enzyme that is often overexpressed in the tumor microenvironment.
Experimental Protocol: Synthesis of a vc-PABC-Payload Conjugate
Objective: To synthesize a cathepsin-cleavable linker and conjugate it to a cytotoxic payload.
Materials:
-
Fmoc-Val-Cit-PAB-PNP (Fmoc-valine-citrulline-p-aminobenzyl-p-nitrophenyl carbonate)
-
Cytotoxic Payload with a primary or secondary amine group (e.g., a tubulysin (B8622420) derivative like TAM470)
-
N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC-grade solvents for purification
Procedure:
-
Fmoc Deprotection:
-
Dissolve Fmoc-Val-Cit-PAB-PNP in DMF.
-
Add 20% piperidine in DMF to the solution and stir at room temperature for 1 hour to remove the Fmoc protecting group.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, evaporate the solvent under reduced pressure.
-
-
Conjugation to Payload:
-
Dissolve the deprotected linker and the cytotoxic payload in DMF.
-
Add DIPEA to the mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS to confirm the formation of the linker-payload conjugate.
-
-
Purification:
-
Purify the resulting linker-payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Data Presentation:
| Step | Compound | Molecular Weight (Expected) | Purity (by HPLC) |
| 1 | H-Val-Cit-PAB-PNP | Varies | >95% |
| 2 | Linker-Payload Conjugate | Varies | >95% |
Synthesis Workflow
References
Troubleshooting & Optimization
Common issues in the synthesis of TAM558 using TAM558 intermediate-3
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of TAM558, with a focus on challenges that may arise during the formation and reaction of its intermediates.
Frequently Asked Questions (FAQs)
Q1: What is TAM558 and what are its general structural features?
TAM558 is a potent cytotoxic payload molecule designed for use in Antibody-Drug Conjugates (ADCs).[1][2][3] Its complex structure consists of a peptide core, a linker moiety for attachment to an antibody, and a cytotoxic warhead. The synthesis of such a multi-component molecule is a multi-step process involving several key intermediates.
Q2: What are the typical challenges encountered in the synthesis of complex molecules like TAM558?
The synthesis of complex peptide-drug conjugates like TAM558 is often associated with several challenges, including:
-
Low reaction yields: Each step in a multi-step synthesis can result in product loss, leading to a low overall yield.
-
Side reactions: The presence of multiple functional groups can lead to unwanted side reactions, generating impurities.
-
Purification difficulties: The structural similarity between the desired product and impurities can make purification challenging.
-
Solubility issues: Intermediates and the final product may have poor solubility in common solvents, complicating reactions and purification.
-
Stereochemical control: Maintaining the correct stereochemistry throughout the synthesis is crucial for the final product's biological activity.
Troubleshooting Guide for TAM558 Synthesis
This guide addresses specific issues that researchers may encounter, with a hypothetical focus on a key fragment, "TAM558 intermediate-3," which represents a significant building block in the overall synthesis.
Issue 1: Low Yield in the Coupling Reaction to Form this compound
Question: We are experiencing a significantly lower than expected yield in the peptide coupling step to generate this compound. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Analytical Method for Verification |
| Incomplete Reaction | 1. Optimize Reaction Time and Temperature: Extend the reaction time or carefully increase the temperature. Monitor the reaction progress closely. 2. Increase Reagent Equivalents: Use a slight excess of the coupling reagent and the acylating agent. 3. Change Coupling Reagent: Switch to a more efficient coupling reagent (e.g., HATU, HOBt/DIC). | HPLC, LC-MS to monitor the consumption of starting materials and formation of the product. |
| Decomposition of Starting Materials or Product | 1. Lower Reaction Temperature: If the product or reactants are thermally labile, perform the reaction at a lower temperature for a longer duration. 2. Use Milder Reaction Conditions: Employ milder coupling reagents or bases. | HPLC, LC-MS to check for the presence of degradation products. |
| Poor Solubility of Reactants | 1. Solvent Screening: Test a range of solvents or solvent mixtures to improve the solubility of the starting materials. 2. Use of Additives: Incorporate solubilizing agents like DMF or NMP in small amounts. | Visual inspection for undissolved material. HPLC analysis of the reaction mixture. |
| Epimerization/Racemization | 1. Use Racemization Suppressing Additives: Additives like HOBt or Cl-HOBt can minimize racemization. 2. Optimize Base and Temperature: Use a non-nucleophilic base and maintain a low reaction temperature. | Chiral HPLC or NMR analysis of the product. |
Experimental Protocol: Monitoring a Peptide Coupling Reaction by HPLC
-
Sample Preparation: At regular intervals (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot with a suitable acidic or basic solution. Dilute the sample with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
-
Data Analysis: Monitor the decrease in the peak areas of the starting materials and the increase in the peak area of the product over time.
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of a Major Impurity in the Crude this compound
Question: After the synthesis of this compound, we observe a significant impurity with a similar retention time to our product in the HPLC analysis. How can we identify and eliminate this impurity?
Possible Impurities and Identification Strategies:
| Potential Impurity | Identification Method | Strategy for Elimination |
| Unreacted Starting Material | LC-MS (compare mass with starting materials), Co-injection with authentic standard on HPLC. | 1. Drive the reaction to completion (see Issue 1). 2. Optimize purification method (e.g., gradient modification in chromatography). |
| Side-Product from a Competing Reaction | LC-MS/MS for fragmentation pattern analysis, NMR spectroscopy of the isolated impurity. | 1. Modify reaction conditions to disfavor the side reaction (e.g., change base, solvent, or temperature). 2. Protect reactive functional groups not involved in the desired reaction. |
| Epimer/Diastereomer | Chiral HPLC, High-resolution NMR spectroscopy. | 1. Optimize reaction conditions to minimize epimerization (see Issue 1). 2. Use a chiral stationary phase for chromatographic separation. |
| Degradation Product | LC-MS to identify masses corresponding to potential degradation pathways (e.g., hydrolysis of an ester or amide). | 1. Use milder work-up and purification conditions. 2. Ensure the stability of the compound under storage conditions. |
Experimental Protocol: Impurity Identification by LC-MS/MS
-
Sample Preparation: Isolate a fraction enriched with the impurity from the crude product using preparative HPLC.
-
LC-MS/MS Analysis:
-
LC Conditions: Use the same HPLC method developed for reaction monitoring to ensure separation of the impurity from the product.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Full Scan (MS1): Acquire data over a mass range that includes the expected masses of the product and potential impurities.
-
Product Ion Scan (MS2): Select the molecular ion of the impurity from the MS1 scan and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
-
-
Data Interpretation:
-
The exact mass from the MS1 scan provides the elemental composition of the impurity.
-
The fragmentation pattern from the MS2 scan gives structural information about the impurity, which can be compared to the structure of the desired product to identify the modification.
-
Signaling Pathway of Impurity Formation (Hypothetical)
Caption: Potential pathways for impurity formation.
Issue 3: Difficulty in Purifying the Final TAM558 Product
Question: We are struggling with the final purification of TAM558. The product seems to be unstable on silica (B1680970) gel, and we are getting poor recovery from preparative HPLC. What are our options?
Purification Challenges and Alternative Strategies:
| Challenge | Alternative Purification Strategy | Key Considerations |
| Instability on Silica Gel | 1. Use a Different Stationary Phase: Consider alumina (B75360) (basic or neutral), or reverse-phase silica gel for flash chromatography. 2. Trituration/Crystallization: If the product is a solid and impurities are soluble in a specific solvent, trituration or recrystallization can be effective. | The choice of stationary phase and solvent system should be based on the polarity and stability of the product. |
| Poor Recovery from Prep HPLC | 1. Optimize HPLC Conditions: - Column Loading: Avoid overloading the column. - Mobile Phase Modifiers: Use alternative acids (e.g., formic acid instead of TFA) if TFA salts are difficult to remove. - Gradient Shape: A shallower gradient around the elution time of the product can improve resolution. 2. Solid-Phase Extraction (SPE): Use SPE cartridges to remove major impurities before the final HPLC step. | Ensure that the product is stable in the chosen mobile phase. Volatile buffers are preferable for easier product recovery. |
| Product Aggregation | 1. Use of Organic Co-solvents: In reverse-phase HPLC, the addition of a small amount of a stronger organic solvent (e.g., isopropanol) to the mobile phase can disrupt aggregation. 2. Chaotropic Agents: In some cases, low concentrations of chaotropic agents can be used, but their compatibility with the product and downstream applications must be verified. | Monitor for changes in peak shape and retention time. |
Experimental Workflow for Purification Strategy Development
Caption: Workflow for developing a purification strategy.
References
How to improve the yield of TAM558 from TAM558 intermediate-3
Disclaimer: The detailed experimental protocol for the synthesis of TAM558 from TAM558 intermediate-3 is not publicly available and is considered proprietary information. This technical support guide is based on general principles of organic chemistry, specifically peptide coupling and the synthesis of complex drug-linker conjugates for Antibody-Drug Conjugates (ADCs), to provide guidance on potential challenges and troubleshooting strategies that may be encountered in such a synthesis.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of a complex molecule like TAM558 from its advanced intermediate. The conversion of this compound to TAM558 is presumed to be a coupling reaction, likely forming an amide or a similar bond to complete the linker-payload structure.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Ineffective Coupling Reagents: The chosen coupling reagents (e.g., HATU, HBTU, EDC/HOBt) may be old, degraded, or unsuitable for the specific substrates. | - Use fresh, high-quality coupling reagents. - Screen a panel of different coupling reagents to find the most effective one. - Ensure anhydrous reaction conditions, as moisture can deactivate many coupling reagents. |
| Steric Hindrance: The reactive sites on this compound or the incoming fragment may be sterically hindered, preventing efficient coupling. | - Increase the reaction temperature to provide more energy for the molecules to overcome steric barriers. - Use a less sterically hindered base. - Consider a coupling reagent known to be effective for hindered couplings. | |
| Incorrect Stoichiometry: The molar ratio of reactants, coupling agents, and base is critical for optimal yield. | - Carefully control the stoichiometry. Typically, a slight excess (1.1-1.5 equivalents) of the coupling reagents and the incoming fragment is used relative to the limiting reagent. | |
| Incomplete Reaction | Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, HPLC). - Extend the reaction time until no further conversion is observed. |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Multiple Byproducts | Side Reactions: The functional groups on the starting materials may be undergoing undesired side reactions. | - Use appropriate protecting groups for sensitive functional moieties that are not involved in the desired reaction. - Optimize the reaction temperature and time to minimize side reactions. - Choose a more selective coupling reagent. |
| Racemization: If a chiral center is adjacent to the reacting carbonyl group, racemization can occur, leading to diastereomeric byproducts. | - Use a racemization-suppressing additive such as HOBt or Cl-HOBt. - Perform the reaction at a lower temperature. | |
| Difficult Purification | Poor Solubility: The product or impurities may have poor solubility in the purification solvents. | - Screen a variety of solvent systems for chromatography. - Consider alternative purification techniques such as preparative HPLC or crystallization. |
| Similar Polarity of Product and Impurities: The desired product and major impurities may have very similar polarities, making chromatographic separation challenging. | - Optimize the chromatographic conditions (e.g., gradient, solvent system, column chemistry). - If possible, modify the work-up procedure to remove certain impurities before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the likely type of reaction to convert this compound to TAM558?
A1: Based on the complex structure of TAM558, which is a payload for an antibody-drug conjugate, the final step in its synthesis from an advanced intermediate is likely a peptide coupling or a similar amide bond formation reaction. These reactions are common in the assembly of drug-linker conjugates.
Q2: Which factors are most critical for maximizing the yield in such a synthesis?
A2: The most critical factors for maximizing yield in the synthesis of complex molecules like TAM558 include:
-
Purity of Starting Materials: Impurities in this compound can interfere with the reaction and complicate purification.
-
Anhydrous Reaction Conditions: Many coupling reagents are sensitive to moisture. Ensuring a dry reaction environment is crucial.
-
Choice of Coupling Reagents and Base: The selection of the appropriate coupling reagent and a non-nucleophilic base is vital for efficient and clean conversion.
-
Reaction Temperature and Time: These parameters need to be carefully optimized to ensure the reaction goes to completion while minimizing the formation of byproducts.
-
Effective Purification: A well-developed purification strategy is essential to isolate the final product with high purity, which in turn affects the final yield calculation.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by thin-layer chromatography (TLC) if the starting material and product have different Rf values. For more complex mixtures and for quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are the preferred methods.
Q4: What are some common challenges in the purification of complex drug-linker molecules?
A4: Common purification challenges include:
-
High Molecular Weight and Complexity: These molecules can be difficult to handle and may have poor solubility.
-
Structural Similarity of Byproducts: Byproducts, such as diastereomers or incompletely reacted material, can be structurally very similar to the desired product, making separation difficult.
-
Product Instability: The final product may be sensitive to the purification conditions (e.g., acidic or basic mobile phases, high temperatures).
Hypothetical Experimental Protocol for a Peptide Coupling Reaction
Note: This is a generalized protocol and has not been validated for the synthesis of TAM558. It is for illustrative purposes only.
-
Preparation:
-
To a solution of Intermediate (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, NMP, or DCM) under an inert atmosphere (e.g., nitrogen or argon), add the Carboxylic Acid fragment (1.2 eq).
-
-
Coupling:
-
Add a suitable coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent gradient (e.g., methanol (B129727) in dichloromethane) to afford the final product.
-
Visualizations
Below are diagrams illustrating a generalized workflow and a hypothetical signaling pathway relevant to the application of TAM558.
Caption: A generalized experimental workflow for the synthesis of TAM558.
Caption: The mechanism of action of an ADC utilizing the TAM558 payload.
Technical Support Center: TAM558 Intermediate-3 Synthesis
Welcome to the technical support guide for the synthesis of TAM558 intermediate-3. This resource provides detailed troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to help you navigate challenges in this critical reaction step.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, a process typically involving a Suzuki-Miyaura cross-coupling reaction.
Q1: Why is the yield of my reaction consistently low or non-existent?
A1: Low yield is a common issue that can be attributed to several factors:
-
Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Ensure that the catalyst is fresh and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Poor Quality Reagents: Boronic acids can degrade over time. Check the purity of your aryl halide (Intermediate-2) and boronic acid starting materials.
-
Incorrect Base: The choice and strength of the base are critical. An inappropriate base can lead to poor catalyst turnover or degradation of starting materials.
-
Suboptimal Temperature: The reaction may require a specific temperature to proceed efficiently. Too low a temperature can result in a sluggish reaction, while too high a temperature can cause catalyst decomposition or side product formation.
Q2: I am observing significant amounts of a homocoupling side product. How can I minimize this?
A2: Homocoupling, particularly of the boronic acid, is often caused by the presence of oxygen.
-
Degas Your Solvents: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes before adding the catalyst.
-
Use High-Purity Reagents: Ensure your boronic acid is pure, as impurities can sometimes promote this side reaction.
-
Optimize Catalyst Loading: In some cases, adjusting the catalyst loading can help minimize side reactions.
Q3: The reaction appears to stall and never reaches full conversion. What should I do?
A3: A stalled reaction often points to catalyst deactivation.
-
Inert Atmosphere: Re-verify that your reaction setup is strictly under an inert atmosphere. Even small leaks can introduce oxygen that deactivates the palladium catalyst.
-
Reagent Purity: Certain impurities in the starting materials or solvent can act as catalyst poisons. Consider purifying your reagents if you suspect this is the issue.
-
Ligand Choice: The phosphine (B1218219) ligands on the catalyst can also be a factor. Sometimes, using a more robust or electron-rich ligand can prevent deactivation.
Q4: How can I improve the purification of the final product, this compound?
A4: Purification can be challenging due to residual catalyst and closely related impurities.
-
Aqueous Wash: After the reaction is complete, an aqueous wash can help remove the inorganic base and salts.
-
Filtration: Passing the crude mixture through a pad of celite or silica (B1680970) gel can help remove some of the palladium residues.
-
Chromatography: Optimize your column chromatography conditions. A shallow gradient elution or using a different solvent system might be necessary to separate the product from impurities.
Data on Reaction Condition Optimization
The following tables summarize data from optimization studies for the synthesis of this compound.
Table 1: Evaluation of Palladium Catalysts
| Catalyst (1.5 mol%) | Base (2.2 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 65 |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 8 | 88 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 6 | 92 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 2-MeTHF | 80 | 10 | 95 |
Table 2: Screening of Different Bases
| Catalyst (1.5 mol%) | Base (2.2 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(dppf) | Na₂CO₃ | Dioxane | 100 | 8 | 71 |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 8 | 88 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 8 | 91 |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 8 | 94 |
Experimental Protocols
Optimized Protocol for Synthesis of this compound
This protocol is based on the optimized conditions identified in the screening studies.
Materials:
-
Aryl Bromide (Intermediate-2) (1.0 eq)
-
Heteroaryl Boronic Acid (1.2 eq)
-
PdCl₂(dppf) (0.015 eq)
-
K₃PO₄ (2.2 eq)
-
Anhydrous, degassed Dioxane
Procedure:
-
To an oven-dried flask, add the Aryl Bromide (Intermediate-2), Heteroaryl Boronic Acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times to establish an inert atmosphere.
-
Add the anhydrous, degassed dioxane via cannula.
-
Add the PdCl₂(dppf) catalyst to the flask under a positive flow of argon.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield this compound.
Diagrams and Workflows
The following diagrams illustrate key aspects of the synthesis and troubleshooting process.
Troubleshooting guide for TAM558 intermediate-3 stability issues
Technical Support Center: TAM558 Intermediate-3
This guide provides troubleshooting for stability issues that may be encountered with this compound, a key precursor in the synthesis of the payload molecule TAM558.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows significant degradation upon analysis. What are the common causes?
A1: Degradation of this compound is primarily caused by exposure to common environmental factors.[4][5] Key factors include:
-
Hydrolysis: The presence of moisture can lead to the breakdown of ester or amide bonds within the molecule.[6][7]
-
Oxidation: Exposure to atmospheric oxygen can degrade sensitive functional groups.[4][6]
-
Photodegradation: Exposure to light, particularly UV light, can initiate degradation reactions.[6][7]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[4][6]
-
pH: The stability of the intermediate can be highly dependent on the pH of the solution. Deviations from the optimal pH can accelerate decomposition.[6][8]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term stability.[2] For short-term storage during routine lab use, maintain at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber vials or by storing in a dark location.[6]
-
Moisture: Ensure the compound is stored in a tightly sealed container with a desiccant to prevent hydrolysis.[7]
Q3: I observe a new, significant peak in my HPLC analysis after storing the intermediate in a methanol (B129727) solution. What could this be?
A3: Storing this compound in protic solvents like methanol can lead to solvolysis, where the solvent molecule reacts with the intermediate. This can result in the formation of a methyl ester or other solvent adducts. It is recommended to use aprotic solvents like anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF) for solution-based storage and experiments.
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary tool for assessing the purity and degradation of the intermediate.[9] This involves subjecting the sample to stress conditions (e.g., heat, acid/base hydrolysis, oxidation, photolysis) to induce degradation.[5][10] The HPLC method should be capable of separating the intact intermediate from all potential degradation products.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Low Assay/Purity | Degradation due to improper storage or handling. | Verify storage conditions (temperature, light, moisture).[6] Prepare fresh solutions in anhydrous, aprotic solvents. Re-analyze using a validated HPLC method. |
| Appearance of New Impurities | Contamination or degradation. | Identify the impurity peak using LC-MS. Review the synthetic route and handling procedures for potential sources of contamination. Perform forced degradation studies to confirm if the impurity is a degradant.[10] |
| Inconsistent Results | Non-homogenous sample; analytical method variability. | Ensure the sample is fully dissolved and mixed before analysis. Check the performance of the HPLC system (e.g., column, mobile phase preparation, detector).[10] |
| Color Change in Solid Material | Oxidation or exposure to light. | Discard the sample if significant discoloration is observed. Ensure all future handling of the solid is performed under an inert atmosphere and protected from light.[8] |
Forced Degradation Study Data for this compound
The following table summarizes the results of a forced degradation study on this compound. The study was performed to identify potential degradation pathways and to develop a stability-indicating analytical method.
| Condition | Time | % Degradation of Intermediate-3 | Major Degradants Observed |
| Acid Hydrolysis (0.1 N HCl) | 24h | 15.2% | Degradant A (Hydrolyzed ester) |
| Base Hydrolysis (0.1 N NaOH) | 4h | 45.8% | Degradant B (Hydrolyzed amide) |
| Oxidation (3% H₂O₂) | 8h | 22.5% | Degradant C (N-oxide) |
| Thermal (80°C) | 72h | 10.1% | Degradant A, Degradant C |
| Photolytic (ICH Q1B) | 24h | 18.9% | Degradant D (Photoproduct) |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Stability Analysis of this compound
This method is designed to separate this compound from its potential process impurities and degradation products.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV/Vis or Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
The final concentration will be approximately 0.5 mg/mL.
3. Procedure:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
Identify the peak for this compound based on its retention time (approx. 12.5 min).
-
Calculate the area percent purity by integrating all peaks.
Diagrams
Troubleshooting Workflow for Stability Issues
This diagram outlines a logical workflow for diagnosing and addressing stability problems with this compound.
Hypothetical Signaling Pathway for TAM558
This diagram illustrates a hypothetical signaling pathway inhibited by the final active compound, TAM558, providing context for the importance of its synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAM558 intermediate-5_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 6. biosynce.com [biosynce.com]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. pharmastate.academy [pharmastate.academy]
Overcoming challenges in the purification of TAM558 intermediate-3
Welcome to the technical support center for the purification of TAM558 intermediate-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this critical intermediate in the synthesis of the antibody-drug conjugate (ADC) payload, TAM558.
Frequently Asked Questions (FAQs)
Q1: What is TAM558 and why is the purity of its intermediates important?
A1: TAM558 is a potent cytotoxic payload molecule used in the synthesis of the antibody-drug conjugate OMTX705.[1][2] OMTX705 is an ADC that targets Fibroblast Activating Protein (FAP), a protein overexpressed in the stroma of many cancers.[3] The purity of this compound is critical because impurities can carry through to the final ADC, potentially affecting its efficacy, safety, and stability. Controlling impurities at the intermediate stage is a key aspect of robust and reproducible ADC manufacturing.[4]
Q2: What are the most common types of impurities encountered during the purification of complex intermediates like this compound?
A2: While specific impurities for this compound are not publicly disclosed, common impurities in multi-step organic syntheses of complex molecules can include:
-
Unreacted starting materials: Incomplete reactions can lead to the carryover of starting materials.
-
Byproducts from side reactions: The complexity of the molecular structure can lead to the formation of undesired side products.
-
Reagents and catalysts: Residual reagents or catalysts from the reaction mixture.
-
Stereoisomers: If the synthesis involves chiral centers, diastereomers or enantiomers can be significant impurities that are often difficult to separate.
-
Degradation products: The intermediate itself might be unstable under certain conditions (e.g., on silica (B1680970) gel or at high temperatures), leading to the formation of degradation products.[5]
Q3: Which chromatographic techniques are most suitable for the purification of this compound?
A3: The choice of chromatographic technique depends on the scale of the purification and the nature of the impurities.
-
Flash Column Chromatography: This is a common and effective technique for routine purification of intermediates at the lab scale. It offers a good balance of speed and resolution.[5]
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, especially of closely related impurities or stereoisomers, preparative HPLC can provide higher resolution.
-
Supercritical Fluid Chromatography (SFC): This technique can be an excellent alternative to normal and reversed-phase HPLC, particularly for chiral separations, and can be more environmentally friendly.
Q4: How can I improve the yield of my purified this compound?
A4: Improving yield involves a systematic approach to minimizing losses at each step of the purification process.[6]
-
Optimize reaction conditions: Ensure the reaction goes to completion to minimize the amount of unreacted starting material.
-
Careful workup: During extraction and washing steps, be mindful of the solubility of your intermediate to prevent losses to the aqueous phase.
-
Proper column loading and elution: Overloading the chromatography column or using an inappropriate solvent system can lead to poor separation and mixed fractions, reducing the yield of pure product.
-
Thorough rinsing: Ensure all glassware and transfer tools are thoroughly rinsed to recover all of the product.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup (extraction, washing). 3. Poor separation during chromatography. 4. Product decomposition on silica gel. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Check the pH of the aqueous phase during workup; back-extract the aqueous layers if your compound has some water solubility. 3. Optimize the solvent system for chromatography to achieve better separation (Rf ~0.3). 4. Test the stability of your compound on a TLC plate spotted and left for some time before eluting. If unstable, consider alternative stationary phases like alumina (B75360) or a different purification method.[5] |
| Persistent Impurities in Purified Product | 1. Co-elution of impurities with the product. 2. The impurity is a stereoisomer. 3. The product is degrading during purification or upon standing. | 1. Try a different solvent system or a different stationary phase (e.g., reversed-phase silica). 2. Consider preparative HPLC or SFC with a chiral column for separation of stereoisomers. 3. Check for degradation by re-analyzing the purified product after a period of time. If degradation is observed, handle and store the compound under inert atmosphere and at low temperatures. |
| Product Not Eluting from the Column | 1. The solvent system is not polar enough. 2. The product is highly polar and strongly adsorbed to the silica gel. 3. The product has decomposed on the column. | 1. Gradually increase the polarity of the eluent. 2. Consider using a more polar solvent system, such as one containing methanol (B129727) or a small amount of acetic acid or ammonia (B1221849) (if your compound is stable to them). 3. Test for stability on a TLC plate. If it decomposes, alternative purification methods like crystallization or preparative HPLC should be explored.[5] |
| Crystallization Fails or "Oils Out" | 1. The solvent is not appropriate for crystallization. 2. The concentration of the product is too low. 3. The presence of impurities is inhibiting crystallization. | 1. Screen a variety of solvents or solvent mixtures. 2. Concentrate the solution and try again. 3. The "oiling out" can be due to impurities. Try to further purify the material by chromatography before attempting crystallization again. Adding a small seed crystal can also help induce crystallization.[7] |
Experimental Protocols
Illustrative Protocol for Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Preparation of the Crude Sample:
-
After the reaction workup, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Add a small amount of silica gel to the solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This is the "dry-loading" method, which often gives better separation.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Loading the Sample:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Start the elution with a low-polarity solvent system (e.g., 100% hexane (B92381) or a low percentage of ethyl acetate (B1210297) in hexane).
-
Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
-
Analysis and Product Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)
| Purification Method | Starting Material (g) | Yield (g) | Purity (by HPLC, %) | Notes |
| Flash Chromatography (Silica Gel) | 5.0 | 3.5 | 95.2 | Fast and efficient for bulk purification. |
| Preparative HPLC (C18) | 1.0 | 0.6 | 99.5 | Higher purity achieved, suitable for removing closely related impurities. |
| Crystallization | 5.0 | 3.0 | 98.8 | Potentially scalable and cost-effective if a suitable solvent is found. |
Visualizations
Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Hypothetical signaling pathway of a FAP-targeting ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TAM558 | Drug-Linker Conjugates for ADC | 1802499-21-3 | Invivochem [invivochem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Purification [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Side reactions to avoid when working with TAM558 intermediate-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAM558 intermediate-3. Our focus is to help you identify and mitigate potential side reactions, ensuring a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in the synthesis of the TAM558 payload?
This compound is a key building block in the multi-step synthesis of TAM558, the cytotoxic payload component of the antibody-drug conjugate (ADC) OMTX705. The synthesis of complex molecules like TAM558 requires a sequential approach where intermediates are formed and purified before proceeding to the next step. The successful formation of a stable and pure this compound is critical for the overall yield and purity of the final TAM558 payload.
Q2: What is a common reaction for the formation of an intermediate like this compound?
A common and crucial step in the synthesis of complex peptide-containing natural product analogs, such as cytolysins, is the coupling of amino acid or peptide fragments. For the purpose of this guide, we will consider a hypothetical, yet chemically plausible, scenario where this compound is the product of a peptide coupling reaction between "Fragment A" (a carboxylic acid-containing component) and "Fragment B" (an amine-containing component) using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
Q3: What are the most common side reactions to be aware of during this hypothetical peptide coupling step?
The primary side reactions of concern during a HATU-mediated peptide coupling include:
-
Racemization: Loss of stereochemical integrity at the chiral center of the activated carboxylic acid (Fragment A).
-
Epimerization: In subsequent steps, the chiral center adjacent to the newly formed amide bond can be susceptible to epimerization under basic conditions.
-
Double Acylation: If Fragment B contains more than one nucleophilic amine, there is a risk of the activated Fragment A reacting at multiple sites.
-
Guanidinylation of the Amine: The coupling reagent itself can react with the amine of Fragment B, forming an undesired guanidinium (B1211019) byproduct.
-
Hydrolysis of the Activated Ester: The activated ester of Fragment A can react with any residual water in the reaction mixture, leading to the regeneration of the starting carboxylic acid and reducing the overall yield.
Troubleshooting Guide: Side Reactions in this compound Synthesis
This guide addresses specific issues that may arise during the synthesis of this compound, based on our hypothetical peptide coupling reaction.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Hydrolysis of the activated ester. 3. Guanidinylation of Fragment B. | 1. Optimize reaction time and temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A slight increase in temperature may improve the reaction rate, but be cautious of increased side reactions. 2. Ensure anhydrous conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and base. Avoid a large excess of the coupling agent. |
| Presence of a diastereomer of this compound | 1. Racemization of Fragment A during activation. 2. Epimerization of the product during workup or purification. | 1. Use a racemization-suppressing additive: Although HATU has a low propensity for racemization, for particularly sensitive substrates, consider adding an additive like HOAt (1-Hydroxy-7-azabenzotriazole). 2. Control the amount of base: Use the minimum amount of base required to facilitate the reaction. A large excess of base can promote racemization. 3. Maintain low temperatures: Perform the activation and coupling at 0 °C or lower to minimize racemization. 4. Use a milder base for workup: If epimerization is suspected during workup, use a weaker base or a buffered solution. |
| Formation of a higher molecular weight byproduct | 1. Double acylation of Fragment B. | 1. Protecting groups: If Fragment B has multiple nucleophilic sites, consider using orthogonal protecting groups to mask the unintended reaction sites. 2. Slow addition of reagents: Add the activated Fragment A solution slowly to the solution of Fragment B to maintain a low concentration of the activated species and favor the desired mono-acylation. |
| Unidentified polar byproduct | 1. Guanidinylation of Fragment B. | 1. Optimize reagent stoichiometry: Avoid a large excess of the HATU reagent. 2. Purification: This byproduct can often be separated by column chromatography due to its higher polarity. |
Experimental Protocols
General Protocol for the Synthesis of this compound (Hypothetical Peptide Coupling)
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Use anhydrous solvents (e.g., DMF, DCM) for the reaction.
-
-
Reaction Setup:
-
Dissolve Fragment A (1.0 eq) and HATU (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 eq) to the solution and stir for 15-30 minutes to allow for the formation of the activated ester.
-
In a separate flask, dissolve Fragment B (1.0 eq) in anhydrous DMF.
-
-
Coupling:
-
Slowly add the solution of Fragment B to the pre-activated solution of Fragment A at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the pure this compound.
-
Visualizations
Caption: A flowchart of the hypothetical experimental workflow for the synthesis of this compound.
Caption: A diagram illustrating the desired reaction pathway and potential side reactions.
How to address batch-to-batch variability with TAM558 intermediate-3
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to address batch-to-batch variability with TAM558 intermediate-3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to the batch-to-batch variability of this compound.
Question: My latest experiments using a new batch of this compound are showing inconsistent results compared to previous batches. What are the initial steps I should take?
Answer:
When faced with inconsistent results from a new batch, a systematic approach is crucial to identify the source of the variability.
-
Pause and Document: Halt further experiments with the new batch to conserve resources. Document all batch numbers, storage conditions, and any deviations from standard protocols.
-
Verify Certificate of Analysis (CoA): Compare the CoA of the new batch with that of a previous, well-performing batch. Pay close attention to parameters like purity, impurity profile, and residual solvent levels.
-
Confirm Identity and Purity: Re-verify the identity and purity of the new batch using in-house analytical methods. This is a critical step to ensure the material is what it claims to be.
-
Assess Stability: Review the storage conditions of the new batch. Improper storage can lead to degradation of the intermediate.
Question: I am observing a significant difference in the yield and impurity profile of my final product when using a new batch of this compound. What could be the underlying cause?
Answer:
Variations in the yield and purity of your final product often point to subtle differences in the intermediate that may not be immediately obvious from the CoA.
-
Unidentified Impurities: The new batch may contain impurities that interfere with downstream reactions. These could be starting materials, byproducts, or reagents from the synthesis of the intermediate.
-
Polymorphism: Different batches may have different crystalline forms (polymorphs), which can affect solubility and reactivity.
-
Presence of Isomers: If this compound has stereoisomers, the ratio of these isomers may differ between batches, impacting the stereochemistry of the final product.
To investigate these, consider the following actions:
-
Advanced Analytical Characterization: Employ techniques like High-Resolution Mass Spectrometry (HRMS) to identify any unknown impurities.
-
Solid-State Characterization: Use X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to check for polymorphism.
-
Chiral Chromatography: If applicable, use chiral HPLC to determine the isomeric ratio.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in a synthetic intermediate like this compound?
A1: Batch-to-batch variability can be introduced at multiple stages of the manufacturing process.[1][2] Common sources include:
-
Raw Material Quality: Variations in the purity and source of starting materials and reagents.[1]
-
Reaction Conditions: Minor deviations in temperature, pressure, reaction time, or mixing speed.
-
Purification Methods: Inconsistencies in crystallization, chromatography, or filtration processes.
-
Human Factor: Differences in operator technique and handling.
-
Equipment: Variations in the performance and calibration of manufacturing equipment.
Q2: How can I mitigate the impact of batch-to-batch variability on my long-term research project?
A2: Proactive management is key to minimizing the impact of variability.
-
Multi-Batch Qualification: If possible, purchase a larger quantity of a single, well-characterized batch for the entire duration of a critical study.
-
Establish In-House Standards: Develop a set of internal release specifications for accepting new batches of this compound.
-
Bridging Studies: When a new batch is introduced, perform a small-scale experiment to compare its performance directly with a previous, trusted batch.
-
Robust Downstream Processes: Design your subsequent synthetic steps to be tolerant of minor variations in the intermediate's quality.
Q3: The Certificate of Analysis (CoA) for two batches of this compound look identical, but they perform differently in my assay. Why could this be?
A3: A standard CoA may not capture all the critical quality attributes that affect the performance of the intermediate in a specific application. The CoA provides a general overview of purity and identity but may not include information on:
-
Trace-level impurities that could act as catalysts or inhibitors in your reaction.
-
The physical properties of the material, such as particle size and crystal form, which can influence dissolution and reaction rates.
-
The reactivity of the intermediate, which can be affected by subtle changes in its electronic or steric properties.
In such cases, it is advisable to perform more specialized analytical testing to identify the root cause of the discrepancy.
Data Presentation: Comparative Analysis of this compound Batches
The following tables provide a hypothetical comparison of three different batches of this compound.
Table 1: Standard Certificate of Analysis Data
| Parameter | Batch A | Batch B | Batch C | Specification |
| Purity (HPLC) | 99.2% | 99.1% | 99.3% | ≥ 99.0% |
| Identity (¹H NMR) | Conforms | Conforms | Conforms | Conforms to Structure |
| Identity (MS) | Conforms | Conforms | Conforms | Conforms to MW |
| Residual Solvents | < 0.1% | < 0.1% | < 0.1% | ≤ 0.5% |
Table 2: Advanced Characterization Data
| Parameter | Batch A | Batch B | Batch C | Specification |
| Impurity-X01 | 0.08% | 0.45% | 0.07% | ≤ 0.1% |
| Impurity-X02 | 0.12% | 0.09% | 0.11% | ≤ 0.15% |
| Water Content (KF) | 0.2% | 0.8% | 0.25% | ≤ 0.5% |
| Downstream Yield | 85% | 62% | 83% | For Information |
In this hypothetical scenario, the higher levels of Impurity-X01 and water content in Batch B could be the cause of the lower downstream yield.
Experimental Protocols
Protocol 1: Comparative Purity and Impurity Profiling by HPLC
Objective: To compare the purity and impurity profiles of different batches of this compound.
Methodology:
-
Standard Preparation: Prepare a standard solution of a previously qualified batch of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare solutions of the new and old batches of this compound at the same concentration as the standard.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Compare the chromatograms of the different batches. Look for any new peaks or significant differences in the area of existing impurity peaks. Calculate the area percentage of the main peak and all impurity peaks.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of different batches of this compound.
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of each batch in a solvent compatible with mass spectrometry (e.g., methanol (B129727) or acetonitrile).
-
MS Analysis: Infuse the sample solutions into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode, depending on the ionization properties of the compound.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the theoretical molecular weight of this compound.
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Hypothetical signaling pathway modulated by a TAM558-based ADC.
References
Technical Support Center: Conjugation of TAM558 Payload to Antibodies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and refine the conjugation process of the TAM558 payload to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of TAM558 to antibody for a successful conjugation?
A1: For initial conjugations, a molar ratio of 5:1 to 10:1 (TAM558:antibody) is recommended. This ratio can be optimized based on the desired drug-to-antibody ratio (DAR) and the specific characteristics of the antibody.[1] A lower DAR (typically 2 to 4) often results in an antibody-drug conjugate (ADC) with better pharmacokinetics and a wider therapeutic window.[2]
Q2: Which type of conjugation chemistry is most suitable for TAM558?
A2: While the exact linker chemistry for TAM558 is proprietary, payloads of this class are commonly conjugated via maleimide (B117702) chemistry to reduced cysteine residues on the antibody.[][4] This method allows for a degree of site-specificity and control over the DAR.
Q3: How can I prevent aggregation of my antibody-drug conjugate (ADC) during and after the conjugation reaction?
A3: Aggregation is a common issue with ADCs, often driven by the hydrophobicity of the payload.[5][6] To mitigate aggregation:
-
Optimize the conjugation conditions: Control factors such as pH, temperature, and the concentration of reactants.[5]
-
Use co-solvents: Introducing a controlled amount of an organic co-solvent like DMSO can help solubilize the hydrophobic TAM558 payload.[7]
-
Immobilize the antibody: Performing the conjugation while the antibody is immobilized on a solid support can prevent intermolecular interactions that lead to aggregation.[8]
-
Post-conjugation purification: Promptly purify the ADC using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove aggregates.[9][]
Q4: What are the best methods for purifying the TAM558-antibody conjugate?
A4: A multi-step purification process is often necessary to remove unreacted payload, antibody, and aggregates.[9][11]
-
Tangential Flow Filtration (TFF): Useful for buffer exchange and removing unconjugated payload and other small molecule impurities.[]
-
Size-Exclusion Chromatography (SEC): Effective for separating the ADC from aggregates and smaller impurities based on size.[12]
-
Hydrophobic Interaction Chromatography (HIC): Can separate ADC species with different DARs due to the hydrophobicity of the payload.[][12]
-
Ion-Exchange Chromatography (IEX): Can be used to remove charged impurities and variants.[]
Q5: How do I determine the drug-to-antibody ratio (DAR) of my TAM558 conjugate?
A5: Several analytical techniques can be used to determine the DAR:
-
Hydrophobic Interaction Chromatography (HIC): This is a common method that separates ADCs based on the number of conjugated payloads, allowing for the determination of the average DAR and the distribution of different DAR species.[][12][13]
-
UV/Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the TAM558 payload, the average DAR can be calculated.[13]
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the intact ADC and its subunits, allowing for accurate DAR determination.[14][15]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low or No Conjugation | Incomplete antibody reduction. | Ensure the reducing agent (e.g., TCEP) is fresh and used at the correct concentration and incubation time. Perform a test to quantify free sulfhydryl groups (e.g., Ellman's assay).[4] |
| Inactive TAM558 payload. | Verify the purity and activity of the TAM558 payload. Store the payload under the recommended conditions to prevent degradation.[16] | |
| Suboptimal reaction pH. | The pH of the conjugation buffer is critical for the reaction between the maleimide group on the linker and the thiol group on the antibody. Maintain a pH between 6.5 and 7.5 for this reaction. | |
| High Levels of Aggregation | Hydrophobicity of the TAM558 payload. | Reduce the molar excess of the TAM558 payload during conjugation. Optimize the concentration of the organic co-solvent (e.g., DMSO) to improve payload solubility without denaturing the antibody.[5][6] |
| Inappropriate buffer conditions. | Screen different buffer formulations and excipients that can help stabilize the ADC. Avoid buffer conditions that are close to the isoelectric point of the antibody.[8] | |
| Prolonged reaction time or elevated temperature. | Reduce the conjugation reaction time and perform the reaction at a lower temperature (e.g., 4°C or room temperature) to minimize aggregation.[17] | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variability in antibody reduction. | Precisely control the amount of reducing agent and the reduction time to achieve consistent generation of free thiols.[1] |
| Heterogeneity of the starting antibody. | Ensure the antibody is of high purity (>95%) and has been well-characterized. | |
| Inconsistent reaction conditions. | Maintain tight control over all reaction parameters, including temperature, pH, and mixing. | |
| Low Recovery After Purification | ADC precipitation on the purification column. | Optimize the purification buffers to maintain the solubility of the ADC. For HIC, a gradual gradient may be necessary. For SEC, ensure the buffer composition is compatible with the ADC. |
| Loss of antibody during filtration steps. | Use filtration devices with the appropriate molecular weight cut-off and ensure they are compatible with the solvents used. Be cautious of potential damage to filter membranes.[18] | |
| Inefficient elution from the chromatography column. | Adjust the elution buffer composition (e.g., salt concentration, pH, organic modifier) to ensure complete recovery of the ADC from the column. |
Experimental Protocols
Protocol 1: Antibody Reduction (Partial)
This protocol is a general guideline for the partial reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.
Materials:
-
Antibody (e.g., IgG1) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
Reduction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Prepare the antibody solution at the desired concentration in the Reduction Buffer.
-
Add the TCEP solution to the antibody solution to achieve a final molar ratio of approximately 2.5:1 (TCEP:antibody). This ratio may need to be optimized for your specific antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately after incubation, purify the reduced antibody using a pre-equilibrated desalting column to remove excess TCEP.
-
Determine the concentration of the reduced antibody and the number of free thiol groups per antibody using Ellman's assay.
Protocol 2: TAM558 Conjugation
This protocol describes the conjugation of the maleimide-activated TAM558 payload to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1.
-
TAM558 payload with a maleimide linker, dissolved in a suitable organic solvent (e.g., DMSO) at a known concentration.
-
Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
-
Quenching solution: N-acetylcysteine (NAC) solution (10 mM).
Procedure:
-
Immediately after purification, dilute the reduced antibody to the desired concentration (e.g., 2-5 mg/mL) in Conjugation Buffer.
-
Add the TAM558-maleimide solution to the reduced antibody solution with gentle stirring. The molar ratio of TAM558 to antibody should be optimized, with a starting point of 5:1 to 10:1. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding an excess of the NAC solution (e.g., 5-fold molar excess over the initial amount of TAM558-maleimide) and incubate for an additional 20-30 minutes.
-
Proceed immediately to the purification of the TAM558-antibody conjugate.
Protocol 3: Purification of TAM558-Antibody Conjugate
This protocol provides a general workflow for the purification of the ADC.
Materials:
-
Crude TAM558-antibody conjugate from Protocol 2.
-
Purification buffers for the chosen chromatography methods (e.g., SEC, HIC).
-
Chromatography systems and columns.
-
Diafiltration/ultrafiltration system.
Procedure:
-
Buffer Exchange (Optional but Recommended): Use a diafiltration/ultrafiltration system to exchange the buffer of the crude conjugate solution into the initial buffer for the first chromatography step. This also helps to remove some of the unreacted payload and quenching agent.
-
Size-Exclusion Chromatography (SEC): Load the conjugate onto an SEC column equilibrated with a suitable buffer (e.g., PBS) to separate the monomeric ADC from aggregates and smaller molecules. Collect the fractions corresponding to the monomeric ADC peak.
-
Hydrophobic Interaction Chromatography (HIC) (Optional): For a more defined product, the SEC-purified ADC can be further fractionated using HIC. A salt gradient (e.g., ammonium (B1175870) sulfate) is used to elute the different DAR species. Collect the fractions corresponding to the desired DAR.
-
Final Buffer Exchange and Concentration: Pool the purified ADC fractions and perform a final buffer exchange into the desired formulation buffer using diafiltration/ultrafiltration. Concentrate the ADC to the target concentration.
-
Sterile filter the final product and store at the recommended temperature (typically 2-8°C or -20°C).
Data Presentation
Table 1: Recommended Starting Conditions for TAM558 Conjugation
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can sometimes lead to aggregation. |
| TCEP:Antibody Molar Ratio | 2:1 - 4:1 | Optimize to achieve the desired level of reduction. |
| Reduction Time | 1 - 2 hours | Monitor to avoid over-reduction. |
| Reduction Temperature | 37°C | |
| TAM558:Antibody Molar Ratio | 5:1 - 15:1 | Higher ratios can lead to higher DAR but also more aggregation. |
| Conjugation pH | 6.5 - 7.5 | Critical for the maleimide-thiol reaction. |
| Conjugation Time | 1 - 4 hours | Longer times do not always lead to higher conjugation efficiency. |
| Conjugation Temperature | 4°C - Room Temperature | Lower temperatures can help reduce aggregation. |
| Organic Co-solvent (e.g., DMSO) | 5 - 10% (v/v) | Necessary to solubilize the payload, but higher concentrations can denature the antibody. |
Table 2: Typical Analytical Methods for TAM558-ADC Characterization
| Analytical Method | Parameter Measured | Purpose |
| Size-Exclusion Chromatography (SEC) | Purity, Aggregates, Fragments | To assess the homogeneity and stability of the ADC.[12] |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) | To determine the average DAR and the distribution of different DAR species.[][12][13] |
| Reversed-Phase HPLC (RP-HPLC) | Purity, DAR (under reducing conditions) | To assess the purity of the light and heavy chains and determine the drug load on each.[12] |
| Mass Spectrometry (MS) | Molecular Weight, DAR | To confirm the identity and accurately determine the DAR of the ADC.[14][15] |
| UV/Vis Spectroscopy | Protein Concentration, Average DAR | A quick method to estimate the protein concentration and average DAR.[13] |
| Cell-based Cytotoxicity Assay | In vitro Potency (IC50) | To determine the biological activity of the ADC. |
Visualizations
Caption: Experimental workflow for the conjugation of TAM558 to an antibody.
Caption: Logical workflow for troubleshooting common issues in TAM558 conjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 4. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CyTOForum • View topic - Troubleshooting Antibody conjugation [cytoforum.stanford.edu]
Strategies for scaling up the production of TAM558 from its intermediate
For researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of the antibody-drug conjugate (ADC) payload TAM558, this technical support center provides essential guidance. Below are frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during production, moving from intermediate stages to the final compound.
Frequently Asked Questions (FAQs)
Q1: What is TAM558 and what are its key intermediates?
A1: TAM558 is a potent cytotoxic payload molecule utilized in the synthesis of the antibody-drug conjugate OMTX705.[1][2] OMTX705 is an ADC that targets Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts. The synthesis of TAM558 involves several key intermediates, including those designated as TAM558 intermediate-1, TAM558 intermediate-4, and TAM558 intermediate-5.[3][4] The core structure of the payload is derived from the novel cytolysin, TAM470, which functions by inhibiting tubulin polymerization.[5][6]
Q2: What are the primary challenges when scaling up the synthesis of complex molecules like TAM558?
A2: Scaling up the synthesis of complex molecules like TAM558, which likely involves multi-step organic synthesis and peptide couplings, presents several common challenges. These can include:
-
Maintaining Purity and Minimizing Impurities: Side reactions and incomplete reactions can lead to impurities that are difficult to remove at a larger scale.
-
Reaction Kinetics and Heat Transfer: Reactions that are manageable in the lab can become difficult to control on a larger scale due to changes in surface area-to-volume ratios, affecting heat transfer and potentially leading to side reactions.
-
Solubility Issues: Reagents and intermediates may have limited solubility in suitable solvents, complicating reactions and purification.
-
Purification Efficiency: Chromatographic purification methods that are effective at the lab scale may become costly and time-consuming at an industrial scale.
-
Handling of Potent Compounds: As a cytotoxic agent, handling of TAM558 and its potent precursors requires specialized containment facilities and safety protocols.
Q3: What analytical techniques are recommended for monitoring reaction progress and ensuring the purity of TAM558 and its intermediates?
A3: A robust analytical workflow is critical for a successful scale-up. Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): Essential for monitoring reaction progress, identifying impurities, and determining the purity of intermediates and the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight confirmation of the desired products and helps in the identification of byproducts and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural elucidation of intermediates and the final TAM558 molecule, confirming that the correct chemical structure has been synthesized.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues that may arise during the synthesis of TAM558.
Issue 1: Low Yield in Peptide Coupling Steps
Possible Causes:
-
Inefficient activation of the carboxylic acid.
-
Steric hindrance between the coupling partners.
-
Decomposition of coupling reagents.
-
Presence of moisture inactivating reagents.
-
Poor solubility of reactants.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Coupling Reagents | Screen different coupling reagents (e.g., HATU, HBTU, T3P) and additives (e.g., HOBt, Oxyma) to find the most effective combination for the specific amino acid coupling. |
| 2 | Adjust Reaction Temperature | While room temperature is standard, some sterically hindered couplings may benefit from gentle heating. Conversely, cooling the reaction may minimize side reactions. |
| 3 | Ensure Anhydrous Conditions | Use dry solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated species. |
| 4 | Improve Solubility | Experiment with different solvent systems or increase the solvent volume. The use of co-solvents may also be beneficial. |
| 5 | Increase Reagent Stoichiometry | A modest increase in the equivalents of the coupling reagent and the acylating agent can sometimes drive the reaction to completion. |
Issue 2: Difficulty in Purifying Intermediates or Final Product
Possible Causes:
-
Presence of closely related impurities with similar polarity.
-
Stereoisomers that are difficult to separate.
-
Product instability on the stationary phase during chromatography.
-
Inappropriate crystallization conditions.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize Chromatographic Conditions | Screen different stationary phases (normal phase, reverse phase) and mobile phase gradients to improve separation. |
| 2 | Consider Alternative Purification Techniques | For large-scale purification, techniques like preparative HPLC, simulated moving bed (SMB) chromatography, or supercritical fluid chromatography (SFC) may be more efficient. |
| 3 | Develop a Crystallization Protocol | If the product is a solid, developing a robust crystallization method can be a highly effective and scalable purification strategy. Screen various solvents and solvent-antisolvent systems. |
| 4 | Chemical Derivatization | In some cases, temporary derivatization of a functional group can alter the polarity of the desired compound, facilitating separation from impurities. The protecting group is then removed in a subsequent step. |
Experimental Protocols & Methodologies
While the precise, step-by-step synthesis of TAM558 is proprietary and detailed in patent literature such as WO 2015/118030, a general workflow for the synthesis of complex payloads like TAM558 can be outlined. The synthesis would logically proceed through the construction of key fragments followed by their assembly.
Logical Synthesis Workflow:
The synthesis of a complex molecule like TAM558, which contains peptide bonds and other functional groups, would likely follow a convergent synthesis strategy. This involves the independent synthesis of key fragments, which are then coupled together in the later stages. A plausible, though generalized, workflow is depicted below.
Caption: Generalized convergent synthesis workflow for TAM558.
Signaling Pathway of OMTX705 (Containing TAM558):
The payload, TAM558, is delivered to FAP-expressing cancer-associated fibroblasts by the antibody component of OMTX705. Once internalized, TAM558 is released and can exert its cytotoxic effects by disrupting the microtubule network, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of OMTX705, delivering the TAM558 payload.
References
- 1. A Comparative Analysis of Fibroblast Activation Protein-Targeted Small Molecule-Drug, Antibody-Drug, and Peptide-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Simplifying Antibody-Drug Conjugate Payload Synthesis Using Payload Intermediates [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP4311557A1 - Fap-targeted antibody-drug conjugates - Google Patents [patents.google.com]
Technical Support Center: Synthesis of TAM558 and Related Payloads
Disclaimer: Specific information regarding "TAM558 intermediate-3" is not publicly available. This guide provides troubleshooting advice based on the synthesis of TAM558, a tubulysin-class payload, and general principles applicable to complex cytotoxic molecules used in antibody-drug conjugates (ADCs).
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of TAM558 and its intermediates, with a focus on mitigating degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways observed during the synthesis of complex peptide-like payloads such as TAM558 intermediates?
A1: Payloads like TAM558, which are structurally complex and often peptide-based, are susceptible to several degradation pathways during synthesis and purification:
-
Hydrolysis: The ester and amide bonds within the molecule can be labile, especially under acidic or basic conditions. For instance, the C-11 acetate (B1210297) group in many tubulysin (B8622420) analogs is known to be susceptible to hydrolysis, which can significantly reduce the cytotoxicity of the payload.[1][2]
-
Oxidation: Certain amino acid residues, if present, are prone to oxidation. This can be triggered by exposure to air, light, or trace metals.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the molecule's properties.[3][4][5]
-
Racemization: The chiral centers in the molecule can be susceptible to epimerization under harsh reaction conditions, particularly strong bases or high temperatures, potentially leading to inactive diastereomers.
-
N,O-Acetal Instability: Some tubulysins contain an N,O-acetal moiety which can be sensitive to acidic conditions.[6][7]
Q2: My reaction to synthesize a TAM558 intermediate shows multiple unexpected peaks on HPLC analysis. What could be the cause?
A2: The presence of multiple unexpected peaks often indicates degradation or the formation of side products. Consider the following possibilities:
-
Reagent Quality: Ensure the purity of your starting materials, reagents, and solvents. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: Overly harsh conditions (e.g., high temperature, prolonged reaction time, extreme pH) can promote degradation. It is crucial to carefully control these parameters.
-
Atmosphere: Sensitive intermediates may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Work-up and Purification: The work-up and purification steps can expose the intermediate to conditions that cause degradation. For example, the use of strong acids or bases during extraction or chromatography should be carefully evaluated.
Q3: I am observing low yields during the purification of a TAM558 intermediate. What steps can I take to improve this?
A3: Low purification yields can be due to a combination of degradation and physical loss of the product. Here are some troubleshooting steps:
-
Optimize Chromatography: The complex and often non-polar nature of payload intermediates can make purification challenging.[3][8] Both normal-phase and reverse-phase chromatography can be employed.[8] Consider using a specialized solid-phase extraction (SPE) technique, sometimes referred to as "catch and release," for labile compounds.[3]
-
Minimize Handling Time: Reduce the time the intermediate is exposed to ambient conditions or in solution before the next step.
-
Solvent Selection: Use high-purity, degassed solvents for chromatography to minimize oxidative degradation.
-
Temperature Control: Perform purification steps at reduced temperatures if the intermediate is thermally labile.
-
pH Control: Use buffered mobile phases during chromatography to maintain a pH range where the intermediate is most stable.
Troubleshooting Guides
Guide 1: Investigating Unexpected Degradation
If you observe significant degradation of your TAM558 intermediate, follow this systematic approach to identify the cause:
Experimental Protocol: Stress Testing of Intermediate
-
Sample Preparation: Dissolve a small, known amount of the purified intermediate in a stable solvent system (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the solution into several vials and expose each to a different stress condition for a defined period (e.g., 24 hours):
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Heat at 50°C.
-
Photolytic: Expose to UV light.
-
Control: Keep at 4°C in the dark.
-
-
Analysis: Analyze each sample by HPLC-MS to identify the conditions under which degradation occurs and to characterize the degradation products.
Troubleshooting Flowchart for Unexpected Degradation
References
- 1. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Validation & Comparative
Validating the purity and identity of synthesized TAM558 from its intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies required to validate the purity and identity of the synthesized payload molecule TAM558 from its synthetic precursor, TAM558 Intermediate. The successful development of antibody-drug conjugates (ADCs) like OMTX705, which utilizes TAM558, is critically dependent on the stringent quality control of each component.[1][2][3][4] This document outlines detailed experimental protocols, presents data in a clear, comparative format, and offers visual representations of the workflows involved.
From Intermediate to Final Product: The Crucial Conversion
The synthesis of TAM558, a complex payload molecule, involves multiple steps, with the final conversion from its immediate precursor being a critical quality control point. While the full synthetic pathway is proprietary, for the purpose of this guide, we will consider the conversion of "TAM558 Intermediate" (a representative precursor) to TAM558. This final step is crucial as incomplete reactions or side reactions can lead to impurities that may compromise the efficacy and safety of the resulting ADC.
Experimental Protocols for Validation
To ensure the synthesized TAM558 is free from its intermediate and other process-related impurities, a panel of orthogonal analytical techniques should be employed. These methods provide complementary information to build a comprehensive profile of the final product.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for assessing the purity of small molecules by separating the main compound from any impurities.[5][6]
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve TAM558 and its intermediate in a suitable solvent (e.g., DMSO) to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry to confirm the molecular weight of the target compound and identify any impurities.[5][7]
Methodology:
-
LC System: Utilize the same HPLC method as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 100-2000.
-
Data Analysis: Extract the ion chromatograms for the expected masses of TAM558 and its intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and stereochemistry of the synthesized compound.[8]
Methodology:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Experiments:
-
¹H NMR (Proton NMR): To identify the number and environment of hydrogen atoms.
-
¹³C NMR (Carbon NMR): To identify the number and type of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): To establish connectivity between atoms.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule, providing a characteristic fingerprint that can be compared between the intermediate and the final product.[5][9]
Methodology:
-
Instrument: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Data Acquisition: Collect the spectrum of both the TAM558 intermediate and the final TAM558 product.
-
Analysis: Compare the spectra to identify the appearance or disappearance of key functional group peaks corresponding to the chemical transformation.
Comparative Data Summary
The following tables summarize the expected quantitative data from the analytical validation of synthesized TAM558 against its intermediate.
Table 1: HPLC Purity Analysis
| Compound | Retention Time (min) | Purity (%) |
| TAM558 Intermediate | 12.5 | >98% (starting material) |
| Synthesized TAM558 | 15.2 | >99% |
| Impurities in TAM558 | Various | <0.1% each |
Table 2: LC-MS Identity Confirmation
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| TAM558 Intermediate | C₄₁H₆₅N₅O₇S | 771.4656 | 772.4729 |
| TAM558 | C₇₉H₁₂₂N₁₄O₁₉S | 1602.8730 | 1603.8803 |
Table 3: Key ¹H NMR Chemical Shift Comparison (Expected)
| Proton Environment | TAM558 Intermediate (ppm) | TAM558 (ppm) | Rationale for Shift |
| Proton adjacent to reactive site | ~4.2 | ~3.8 | Change in electronic environment upon conversion |
| Newly formed functional group proton | N/A | ~7.5 | Appearance of a new peak confirming the reaction |
Table 4: Key FTIR Vibrational Frequency Comparison (Expected)
| Functional Group | TAM558 Intermediate (cm⁻¹) | TAM558 (cm⁻¹) | Rationale for Change |
| C=O stretch (starting material) | ~1710 | ~1710 | Present in both |
| N-H stretch (newly formed amide) | N/A | ~3300 | Appearance of a new band |
| O-H stretch (consumed alcohol) | ~3400 | Absent | Disappearance of a broad band |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process.
References
- 1. TAM558 intermediate-5 | TargetMol [targetmol.com]
- 2. TAM558 intermediate-5 - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
A Comparative Analysis of Antibody-Drug Conjugate Payloads: TAM558 vs. Other Prominent Warheads
For Immediate Release
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of ADCs developed with the novel tubulysin-based payload, TAM558, against those utilizing other widely employed payloads, such as auristatins (MMAE) and maytansinoids (DM1, DM4). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the performance of these potent cancer-killing agents.
Executive Summary
TAM558, a key component of the clinical-stage ADC OMTX705, is a potent tubulysin (B8622420) analogue. Tubulysins, as a class, are known for their high cytotoxicity and their ability to overcome multidrug resistance (MDR), a common challenge in cancer therapy.[1][2] Comparatively, auristatins like MMAE are highly potent microtubule inhibitors that have demonstrated significant clinical success but can be susceptible to MDR.[1] Maytansinoids, such as DM1 and DM4, represent another clinically validated class of microtubule inhibitors. This guide will delve into the available preclinical data to compare the efficacy of these payloads in terms of their cytotoxic activity, bystander effect, and in vivo anti-tumor performance.
Mechanism of Action: A Tale of Tubulin Inhibition
All three classes of payloads—tubulysins (including TAM558), auristatins, and maytansinoids—exert their cytotoxic effects by disrupting the dynamics of microtubules, essential components of the cellular skeleton. This interference leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[3][4][5]
The ADC, upon binding to its target antigen on a cancer cell, is internalized. Inside the cell, the linker connecting the antibody to the payload is cleaved, releasing the cytotoxic agent to execute its function.
In Vitro Cytotoxicity: A Head-to-Head Comparison
While direct comparative studies of ADCs with TAM558, MMAE, and DM4 targeting the same antigen are limited in publicly available literature, we can infer comparative potency from studies evaluating these payload classes. Tubulysins are generally reported to have exceptionally high potency, often in the picomolar range, and crucially, they tend to retain this potency in cancer cell lines that express multidrug resistance proteins like P-glycoprotein (P-gp).[2] In contrast, the efficacy of auristatins and maytansinoids can be significantly reduced in P-gp overexpressing cells.[6]
One study directly compared a novel tubulysin B analog-based ADC, DX126-262, with the DM1-containing ADC, Kadcyla®, in a HER2-positive breast cancer cell line. The tubulysin ADC demonstrated superior potency.
| Payload Class | Representative Payload | Key Advantages | Key Disadvantages |
| Tubulysin | TAM558 | High potency, effective against multidrug-resistant (MDR) tumors, potent bystander effect.[3][7][8] | Limited clinical data compared to auristatins and maytansinoids. |
| Auristatin | MMAE | High potency, clinically validated, potent bystander effect.[9][10] | Susceptible to MDR, potential for off-target toxicities.[1] |
| Maytansinoid | DM1 / DM4 | Clinically validated, established manufacturing processes.[11] | Generally considered to have a less potent bystander effect than MMAE, susceptible to MDR.[12][13][14] |
Table 1: High-Level Comparison of ADC Payload Characteristics
The Bystander Effect: Killing the Neighbors
The bystander effect, the ability of a released payload to diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, is a crucial attribute for treating heterogeneous tumors.[3] This effect is largely dependent on the physicochemical properties of the payload, particularly its membrane permeability.
-
TAM558 (Tubulysins): Tubulysin-based ADCs have been shown to exhibit a potent bystander effect.[3][7] The payload released from FAP-positive cancer-associated fibroblasts (CAFs) by OMTX705 can effectively kill adjacent tumor cells.[8]
-
MMAE (Auristatins): MMAE is a membrane-permeable payload and is known to induce a strong bystander effect.[9][10] In contrast, the related auristatin, MMAF, is less membrane-permeable and has a significantly reduced bystander effect.[9]
-
DM1/DM4 (Maytansinoids): Maytansinoid ADCs with cleavable linkers, such as those with disulfide linkers, can mediate a bystander effect.[12][14] However, the efficiency of this effect can be influenced by the specific linker and the resulting payload metabolite.
In Vivo Efficacy: Preclinical Evidence
The ultimate measure of an ADC's effectiveness lies in its in vivo performance. Below is a summary of available preclinical data for ADCs with TAM558, MMAE, and DM4 in relevant tumor models. It is important to note that these are cross-study comparisons, and experimental conditions may vary.
| ADC (Payload) | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| OMTX705 (TAM558) | Pancreatic Cancer PDX (Panc 007) | 30 mg/kg, i.v., once weekly for 4 doses | Tumor regression that lasted at least 5 weeks.[15] | [15] |
| OMTX705 (TAM558) | Breast Cancer PDX (Breast 014) | 30 mg/kg | Highest tumor regression rate in the model.[15][16] | [15][16] |
| OMTX705 (TAM558) | Lung Cancer PDX (Lung 024) | 30 mg/kg | Higher efficacy than paclitaxel (B517696) alone or in combination.[15][16] | [15][16] |
| Anti-TF ADC (MMAE) | Pancreatic Cancer Xenograft (BxPC-3) | 20 mg/kg | Significant tumor growth suppression. | [17] |
| hIMB1636 (MMAE) | Pancreatic Cancer Xenograft (BxPc-3) | 10 mg/kg | Complete tumor disappearance. | [18] |
| ch10D7 (MMAE) | Pancreatic Ductal Adenocarcinoma Xenograft (TKCC2.1) | 5 mg/kg, i.v., every two weeks for two doses | Significantly slowed tumor growth compared to gemcitabine.[19] | [19] |
| DX126-262 (Tubulysin B analog) | HER2+ Breast Cancer Xenograft (BT-474) | 5 mg/kg | 93.2% TGI | [6] |
| Kadcyla (DM1) | HER2+ Breast Cancer Xenograft (BT-474) | 5 mg/kg | 50.7% TGI | [6] |
Table 2: Summary of In Vivo Efficacy Data for ADCs with Different Payloads
The data suggests that OMTX705, with its TAM558 payload, demonstrates robust anti-tumor activity, achieving complete tumor growth inhibition and even regression in various challenging patient-derived xenograft (PDX) models.[15][20][21] Notably, a study directly comparing a tubulysin-based ADC to the DM1-based ADC Kadcyla in a breast cancer model showed superior efficacy for the tubulysin conjugate.[6] While direct comparisons with MMAE-based ADCs in the same models are not available, the data for MMAE-ADCs in pancreatic cancer also show significant tumor growth inhibition and, in some cases, complete tumor eradication.[19]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (both antigen-positive and antigen-negative lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADC, a non-targeting control ADC, and the free payload are added to the cells.
-
Incubation: The plates are incubated for 72 to 120 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is plotted against the logarithm of the ADC concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of an ADC in a living organism, typically in mouse xenograft models.
Methodology:
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment groups (e.g., vehicle control, non-targeting ADC, test ADC at various doses).
-
Treatment Administration: The ADCs are administered, typically intravenously, according to a predetermined schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
-
Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition (TGI) is calculated.
Conclusion
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Semantic Scholar [semanticscholar.org]
- 21. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis for the Validation of TAM558 Intermediate-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the spectroscopic analysis and validation of TAM558 intermediate-3, a key component in the synthesis of the antibody-drug conjugate (ADC) payload, TAM558. Due to the proprietary nature of specific experimental data for this compound, this document utilizes illustrative data to present a comprehensive comparison against a hypothetical alternative, designated "Alternative Compound Y." The methodologies and data interpretation principles outlined herein are representative of industry-standard practices for the validation of pharmaceutical intermediates.
Comparative Spectroscopic Data Analysis
The structural integrity and purity of pharmaceutical intermediates are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) provide critical data for validation. The following table summarizes illustrative spectroscopic data for this compound and a plausible alternative.
| Spectroscopic Technique | Parameter | Illustrative Data: this compound | Illustrative Data: Alternative Compound Y | Interpretation |
| ¹H NMR | Chemical Shifts (δ, ppm) | 0.9-1.8 (m, alkyl protons), 2.5-3.5 (m, protons adjacent to N and S), 4.1 (t, -OCH₂-), 7.2-7.8 (m, aromatic/heterocyclic protons) | 0.8-1.9 (m, alkyl protons), 2.8-3.8 (m, protons adjacent to N and S), 4.3 (q, -OCH₂-), 7.0-7.5 (m, aromatic protons) | Differences in chemical shifts and multiplicity suggest variations in the electronic environment and connectivity of protons, potentially due to different substituent groups. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | 14-40 (alkyl carbons), 50-65 (carbons adjacent to heteroatoms), 120-140 (aromatic/heterocyclic carbons), 172 (carbonyl carbon) | 15-45 (alkyl carbons), 55-70 (carbons adjacent to heteroatoms), 115-135 (aromatic carbons), 175 (carbonyl carbon) | The variance in carbon chemical shifts, especially in the carbonyl and heteroatom-adjacent regions, points to structural differences between the two intermediates. |
| Mass Spectrometry (ESI-MS) | m/z | [M+H]⁺ = 570.35 | [M+H]⁺ = 584.37 | The molecular ion peaks confirm the respective molecular weights of the compounds, indicating a difference in their elemental composition. |
| FT-IR | Wavenumber (cm⁻¹) | 3350 (N-H stretch), 2960 (C-H stretch), 1735 (C=O stretch, ester), 1650 (C=O stretch, amide), 1100 (C-O stretch) | 3400 (N-H stretch), 2975 (C-H stretch), 1745 (C=O stretch, ester), 1665 (C=O stretch, amide), 1150 (C-O stretch) | Shifts in the carbonyl and N-H stretching frequencies can indicate differences in hydrogen bonding and electronic effects, reflecting structural dissimilarities. |
Experimental Protocols for Spectroscopic Validation
Detailed and standardized experimental protocols are essential for reproducible and reliable data.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the molecular structure and confirm the identity of the intermediate.
-
Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of the intermediate and dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shifts to the residual solvent peak. Integrate ¹H NMR signals and assign peaks based on chemical shifts, coupling constants, and multiplicity.
-
2.2. Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and obtain fragmentation patterns for structural confirmation.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the intermediate (approx. 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Employ an Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typical for nitrogen-containing compounds.
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-120 °C.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). Compare the observed mass to the calculated exact mass of the expected structure. Analyze fragmentation patterns if tandem MS (MS/MS) is performed.
-
2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a benchtop FT-IR spectrometer with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C-O, C-H).[1][2][3] Compare the spectrum to a reference standard if available.
-
Mandatory Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic validation of a pharmaceutical intermediate like this compound.
3.2. Logical Comparison of Intermediates
This diagram outlines the logical relationship in a comparative analysis between this compound and an alternative.
References
Comparative analysis of the cytotoxicity of different TAM558 analogs
This guide provides a comparative analysis of the cytotoxic effects of various synthetic analogs of TAM558, a potent microtubule-inhibiting agent. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Analysis of Cytotoxicity
The cytotoxic activity of a series of novel tubulysin (B8622420) analogs, closely related to TAM558, was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each analog. The data, adapted from studies on synthetic tubulysins, reveals the structure-activity relationship and the impact of chemical modifications on cytotoxic potency.
The analogs were tested against the following cell lines:
-
KB: A human epidermoid carcinoma cell line.
-
KB 8.5: A multi-drug resistant (MDR) subline of KB, expressing P-glycoprotein.
-
N87: A human gastric carcinoma cell line.
-
MDA-MB-361-DYT2: A human breast carcinoma cell line.
Table 1: Comparative IC50 Values (nM) of TAM558 Analogs in Various Cancer Cell Lines
| Analog ID | Modification | KB (IC50, nM) | KB 8.5 (IC50, nM) | N87 (IC50, nM) | MDA-MB-361-DYT2 (IC50, nM) |
| 1 | N-Terminal: N-Methyl-D-pipecolic acid (Mep) | 0.05 | 0.15 | 0.10 | 0.25 |
| 2 | N-Terminal: α-Methyl pyrrolidine | 0.12 | 0.48 | 0.22 | 0.75 |
| 8a | N-Terminal: Secondary amine | 2.5 | 10 | 5.0 | 15 |
| 11 | C-11: Acetate | 0.03 | 0.09 | 0.06 | 0.18 |
| 15 | C-11: Carbamate | 0.04 | 0.12 | 0.07 | 0.20 |
| 17a | C-Terminal: Benzotriazole (Mep N-terminus) | 0.20 | 0.60 | 0.35 | 0.85 |
| 17d | C-Terminal: Truncated alkyl ester (Mep N-terminus) | 0.06 | 0.18 | 0.11 | 0.30 |
| 17e | C-Terminal: Methyl sulfonamide (Mep N-terminus) | 0.05 | 0.15 | 0.09 | 0.28 |
| 17f | C-Terminal: Morpholine (Mep N-terminus) | 0.04 | 0.12 | 0.08 | 0.22 |
Data is derived from studies on novel tubulysin analogs and is intended for comparative purposes.[1][2][3]
Experimental Protocols
The determination of the cytotoxic effects of TAM558 analogs is typically performed using in vitro cell viability assays. The following is a generalized protocol for the MTT assay, a common colorimetric method for assessing cell metabolic activity.
MTT Assay Protocol for Cytotoxicity Measurement
1. Cell Seeding:
- Harvest cancer cells from culture and perform a cell count.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the TAM558 analog in a suitable solvent, such as DMSO.
- Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations.
- Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the analog. Include vehicle-only controls (medium with the same concentration of DMSO) and untreated controls.
3. Incubation:
- Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the cell line's doubling time.
4. MTT Addition and Formazan (B1609692) Solubilization:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
- Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
- Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percent viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.[4][5][6]
Visualizations
Signaling Pathway of TAM558-Induced Cytotoxicity
TAM558 and its analogs belong to the tubulysin family of compounds, which are potent inhibitors of tubulin polymerization.[1][7] Their cytotoxic effect is primarily mediated through the disruption of the microtubule network, leading to cell cycle arrest and apoptosis.
Caption: TAM558 analogs induce apoptosis by inhibiting tubulin polymerization.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of a cytotoxic compound.
Caption: General workflow for determining the IC50 of a cytotoxic compound.
References
- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. mdpi.com [mdpi.com]
Stability Under Scrutiny: A Comparative Analysis of ADCs Derived from TAM558 Intermediate-3
For researchers, scientists, and drug development professionals, the stability of an antibody-drug conjugate (ADC) is a critical attribute governing its therapeutic window and overall success. This guide provides an objective comparison of the stability of ADCs derived from the TAM558 intermediate-3 platform, exemplified by the fibroblast activation protein (FAP)-targeting ADC, OMTX705. We present supporting experimental data, detailed methodologies for key stability assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
ADCs engineered using the TAM558 payload, such as OMTX705, demonstrate exceptional plasma stability, a key determinant for minimizing off-target toxicity and maximizing payload delivery to the tumor microenvironment. Pharmacokinetic studies of OMTX705 in mice reveal a half-life of 42.6 ± 10.7 hours, with no detectable release of the cytotoxic payload for up to seven days post-administration[1]. This remarkable stability can be attributed to the optimized linker technology employed in this platform. This guide delves into the comparative stability of these ADCs against those utilizing other linker technologies, providing a comprehensive overview for informed decision-making in ADC development.
Data Presentation: Comparative Stability Analysis
The stability of an ADC is multifactorial, with the linker chemistry playing a pivotal role. The following tables summarize the stability profiles of ADCs, comparing the performance of the technology used in OMTX705 with other common linker strategies.
| Linker Technology | ADC Example | Animal Model | Stability Outcome | Reference |
| Valine-Citrulline-PABA (vc-PABC) | ITC6104RO | Mouse | Unstable; susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[2] | [2] |
| Optimized vc-PABA-(EG)3 (used in OMTX705) | OMTX705 | Mouse | Highly stable; no payload release detected up to 7 days. Half-life of 42.6 ± 10.7 hours. | [1] |
| Glutamic acid-Valine-Citrulline (EVCit) | Anti-HER2 ADC | Mouse | High long-term stability in mouse and human plasma. | [3] |
| Maleimidocaproyl (mc) | cAC10-mc-MMAF | Mouse | Increased plasma stability compared to cleavable linkers in some studies. | |
| Disulfide (SPP) | Anti-CD22-SPP-DM1 | Rat | Faster ADC clearance compared to thioether (MCC) linker. | [4] |
| Thioether (MCC) | Anti-CD22-MCC-DM1 | Rat | Slower ADC clearance, indicating higher stability. | [4] |
| ADC | Payload | Thermal Stability (Tm1 - CH2 domain) | Reference |
| Herceptin (naked mAb) | None | High | [5] |
| Kadcyla (Trastuzumab emtansine) | DM1 | Lower than Herceptin | [5] |
| RC48 (Disitamab vedotin) | MMAE | Lower than Kadcyla | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. Below are protocols for key experiments cited in this guide.
In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a method to assess the stability of an ADC in plasma by monitoring the drug-to-antibody ratio (DAR) over time using liquid chromatography-mass spectrometry (LC-MS).
1. Materials:
-
ADC of interest
-
Control plasma (e.g., mouse, rat, human)
-
Phosphate-buffered saline (PBS)
-
Immuno-affinity capture beads (e.g., Protein A/G)
-
Reducing agent (e.g., DTT)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
2. Procedure:
-
Incubate the ADC in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Immediately freeze samples at -80°C to halt degradation.
-
Thaw samples and perform immuno-affinity capture to isolate the ADC from plasma proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC from the beads.
-
For DAR analysis, the ADC can be analyzed intact or after reduction to separate heavy and light chains.
-
Analyze the samples by LC-MS to determine the relative abundance of different drug-loaded species.
-
Calculate the average DAR at each time point to assess stability.
Thermal Stability Assessment using DSC
Differential Scanning Calorimetry (DSC) is employed to evaluate the thermal stability of an ADC by measuring changes in its heat capacity as a function of temperature.
1. Materials:
-
ADC of interest
-
Formulation buffer
-
DSC instrument
2. Procedure:
-
Prepare the ADC sample and a matching buffer reference. The recommended protein concentration is typically between 0.5 and 1 mg/mL.[5]
-
Degas the samples and buffer to prevent bubble formation.
-
Load the sample and reference into the DSC cells.
-
Set the experimental parameters, including the starting and final temperatures (e.g., 20°C to 100°C) and the scan rate (e.g., 60°C/hour).[6]
-
Initiate the temperature scan.
-
The instrument measures the differential heat flow between the sample and reference cells.
-
The resulting thermogram shows peaks corresponding to the unfolding of different domains of the antibody.
-
The temperature at the apex of a peak is the melting temperature (Tm), which is an indicator of the thermal stability of that domain.[7]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication. The following diagrams were generated using Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanotempertech.com [nanotempertech.com]
- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atascientific.com.au [atascientific.com.au]
A Head-to-Head Comparison of FAP-Targeting ADCs with Different Payloads
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) presents a significant hurdle in cancer therapy, with cancer-associated fibroblasts (CAFs) playing a key role in promoting tumor growth and therapeutic resistance.[1] Fibroblast Activation Protein (FAP), a serine protease, is highly expressed on CAFs in the stroma of most epithelial cancers while having limited expression in healthy adult tissues, making it an attractive target for antibody-drug conjugates (ADCs).[1][2][3][4] This guide provides a head-to-head comparison of FAP-targeting ADCs armed with different cytotoxic payloads, supported by preclinical and clinical data.
Mechanism of Action of FAP-Targeting ADCs
FAP-targeting ADCs utilize a monoclonal antibody to selectively deliver a potent cytotoxic payload to FAP-expressing CAFs within the TME.[5][6] Upon binding to FAP, the ADC is internalized, and the payload is released, leading to the killing of CAFs.[7] This targeted depletion of CAFs can disrupt the supportive tumor stroma and also induce a "bystander effect," where the released payload kills adjacent tumor cells, even if they do not express FAP.[6][8]
Caption: Mechanism of FAP-Targeting ADC Action.
Comparative Efficacy and Safety of FAP-Targeting ADCs
The choice of payload is a critical determinant of an ADC's efficacy and safety profile.[9][10] Here, we compare FAP-targeting ADCs with three distinct payload classes: auristatins (MMAE), tubulins (a novel cytolysin), and topoisomerase I inhibitors (deruxtecan).
Quantitative Data Summary
| ADC Platform | Payload Class | Key Preclinical/Clinical Findings | Reference |
| huB12-MMAE | Auristatin (Microtubule Inhibitor) | In Vitro: Potently eliminated FAP-expressing cells. IC50 values of 0.61 µg/mL in CWR-R1FAP and 0.87 µg/mL in hPrCSC-44 cells. In Vivo: Significantly prolonged survival in a xenograft model engineered to overexpress FAP. Treatment led to increased secretion of proinflammatory cytokines IL-6 and IL-8 by CAFs. | [11][12] |
| OMTX705 | Tubulysin (B8622420) (Microtubule Inhibitor) | Preclinical: Demonstrated 100% tumor growth inhibition and prolonged tumor regressions in patient-derived xenograft (PDX) models of pancreatic, lung, breast, and ovarian cancers. Showed superiority over a deruxtecan-based FAP-ADC in a pancreas cancer model. Clinical (Phase 1): Well-tolerated with no dose-limiting toxicities observed. In combination with pembrolizumab (B1139204), partial responses were achieved in 4% of patients with advanced solid tumors. The most frequent related adverse events were asthenia (35%) and increased AST (14%). | [13][14][15] |
| FAP-Deruxtecan | Topoisomerase I Inhibitor | Preclinical: OMTX705 showed superiority in a head-to-head comparison in a pancreas cancer model. | |
| OncoFAP-MMAE | Auristatin (Microtubule Inhibitor) | Preclinical (SMDC): A small molecule-drug conjugate (SMDC) that delivered high amounts of MMAE selectively to the tumor site, resulting in potent antitumor activity. | [16][17] |
| OncoFAP-Exatecan | Topoisomerase I Inhibitor | Preclinical (SMDC): An SMDC that emerged as a highly efficacious anti-cancer therapeutic against FAP-positive cellular models. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the comparison.
In Vitro Cytotoxicity Assay (huB12-MMAE)
-
Cell Lines: FAP-positive cells (CWR-R1FAP, hPrCSC-44) and FAP-negative control cells (parental CWR-R1, PC3).
-
Treatment: Cells were treated for 72 hours with a serial dilution of either huB12-MMAE or an isotype control ADC (IgG-MMAE).
-
Analysis: Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50).
-
Reference: [12]
In Vivo Efficacy Study (OMTX705)
-
Models: Patient-derived xenograft (PDX) models for pancreatic, gastric, ovarian, triple-negative breast, and lung cancers, with and without humanized immune systems.
-
Treatment: OMTX705 was administered as a single agent or in combination with chemotherapy or immune checkpoint inhibitors.
-
Analysis: Tumor growth was monitored to determine tumor growth inhibition (TGI). In some studies, treatment was discontinued (B1498344) and then re-initiated to assess for treatment resistance.
Phase 1 Clinical Trial (OMTX705)
-
Patient Population: Patients with advanced carcinomas or sarcomas.
-
Study Design: A 3+3 dose-escalation design was used. Patients received OMTX705 monotherapy (1-18 mg/kg) or in combination with standard pembrolizumab (2-10 mg/kg).
-
Endpoints: The primary endpoint was safety. Secondary endpoints included efficacy, pharmacokinetics, and biomarkers.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for evaluating and comparing FAP-targeting ADCs.
Caption: Preclinical FAP-ADC Evaluation Workflow.
Discussion and Future Perspectives
The preclinical and early clinical data for FAP-targeting ADCs are promising, demonstrating potent anti-tumor activity across various solid tumor models.[1][14] The choice of payload significantly influences the therapeutic window. For instance, OMTX705, with its novel tubulysin payload, has shown a favorable safety profile in early clinical trials.[13][15] Furthermore, the ability of some FAP-targeting ADCs to overcome resistance to chemotherapy and immunotherapy highlights their potential to address unmet clinical needs.[8][14]
A key advantage of targeting FAP on CAFs is the potential to remodel the immunosuppressive TME.[18] Studies have shown that the elimination of FAP-expressing CAFs can lead to increased infiltration of CD8+ T cells and a shift towards a more pro-inflammatory environment.[11][14] This provides a strong rationale for combining FAP-targeting ADCs with immune checkpoint inhibitors, a strategy that has already shown early signs of success in clinical trials.[13][15]
However, potential challenges remain. "On-target, off-tumor" toxicity is a concern for all ADCs, as low levels of FAP expression have been reported in some healthy tissues.[5][19] Careful patient selection and optimization of the ADC's therapeutic index will be critical for clinical success.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Targeting fibroblast activation protein in cancer - Prospects and caveats. | Semantic Scholar [semanticscholar.org]
- 5. Antibody-drug conjugates: the paradigm shifts in the targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. ADC PAYLOADS - Progress in Development of Camptothecin-Based ADC Therapeutics [drug-dev.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanistic Characterization of Cancer-associated Fibroblast Depletion via an Antibody–Drug Conjugate Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. A Comparative Analysis of Fibroblast Activation Protein-Targeted Small Molecule-Drug, Antibody-Drug, and Peptide-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo activation of FAP-cleavable small molecule-drug conjugates for the targeted delivery of camptothecins and tubulin poisons to the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Monitoring Therapeutic Response to Anti-Fibroblast Activation Protein (FAP) CAR T Cells using [18F]AlF-FAPI-74 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of FAP-Targeting Antibody-Drug Conjugates: A Focus on OMTX705
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of antibody-drug conjugates (ADCs) targeting Fibroblast Activation Protein (FAP), with a specific focus on OMTX705, an ADC synthesized with a novel cytolysin (B1578295) payload, TAM558. Cross-reactivity studies are a critical component of the preclinical safety assessment of ADCs, designed to identify potential on-target, off-tumor and off-target toxicities that can arise from the ADC binding to unintended tissues or epitopes.
FAP is an attractive target for cancer therapy due to its high expression on cancer-associated fibroblasts (CAFs) in the stroma of a wide range of solid tumors and its limited expression in normal adult tissues.[1][2][3] However, low-level expression in some healthy tissues, such as the bone marrow, smooth muscle, and uterus, necessitates a thorough evaluation of cross-reactivity to ensure a favorable therapeutic window.[1]
OMTX705 is a first-in-class ADC targeting FAP, utilizing a novel tubulysin (B8622420) payload.[4][5] Preclinical studies have demonstrated a good safety profile in relevant toxicology models and high linker stability in plasma.[4] This guide will delve into the methodologies used to assess the cross-reactivity of such ADCs and present the available data for OMTX705 in comparison to an idealized FAP-targeting ADC.
Data Presentation: Cross-Reactivity Profile
A comprehensive tissue cross-reactivity study for an ADC like OMTX705 typically involves immunohistochemistry (IHC) screening against a panel of normal human tissues. While a detailed tissue-by-tissue binding profile for OMTX705 is not publicly available, the expected outcomes and a comparison with an idealized FAP-targeting ADC are summarized below. The clinical safety profile from the Phase 1 trial of OMTX705 provides insights into the potential real-world consequences of its binding profile.
| Tissue/Organ System | Ideal FAP-Targeting ADC | OMTX705 (Inferred from Preclinical and Clinical Data) | Potential Clinical Implications |
| Tumor Stroma (CAFs) | High, strong, and homogenous binding | High FAP expression observed in 86% of pancreatic, 64% of colorectal, and 50% of other carcinomas in a Phase 1 trial.[4] | Potent anti-tumor activity. |
| Bone Marrow | No binding | FAP is known to be expressed on mesenchymal stem cells.[1] Phase 1 trial reported anemia (8% all grades, 2 pts Grade 3) and neutropenia (1 pt Grade 3).[4] | Potential for hematological toxicities. |
| Uterus | No binding | Known low-level FAP expression.[1] | On-target, off-tumor toxicity; requires monitoring. |
| Smooth Muscle | No binding | Known low-level FAP expression.[1] | On-target, off-tumor toxicity; requires monitoring. |
| Liver | No binding | Phase 1 trial reported increased AST (14% all grades) and GGT (1 pt Grade 3), and two cases of immune-mediated hepatitis.[4] | Potential for hepatotoxicity, which could be payload-related or on-target. |
| Gastrointestinal Tract | No binding | Phase 1 trial reported diarrhea (8% all grades) and nausea (8% all grades).[4] | Potential for GI-related adverse events. |
| Skin | No binding | No major skin toxicities reported in the Phase 1 trial.[4] | Favorable safety profile in this regard. |
| Nervous System | No binding | No major neurological toxicities reported in the Phase 1 trial.[4] | Favorable safety profile in this regard. |
| Cardiovascular System | No binding | No major cardiovascular toxicities reported in the Phase 1 trial.[4] | Favorable safety profile in this regard. |
Experimental Protocols
The assessment of ADC cross-reactivity involves a combination of in vitro and in vivo studies. The following are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
This is the gold-standard assay for evaluating the binding of an ADC to a comprehensive panel of normal tissues to identify potential on-target, off-tumor, and off-target binding.
Objective: To determine the binding profile of the ADC across a wide range of normal human and animal tissues.
Protocol:
-
Tissue Selection: A comprehensive panel of fresh-frozen normal human tissues (typically at least 32 tissues from three unrelated donors, as per FDA recommendations) is used.[6] Tissues from a relevant animal species (e.g., cynomolgus monkey, and the species used for toxicology studies, such as mice if the ADC is cross-reactive) are also included.[1]
-
Tissue Preparation: Tissues are sectioned (typically 4-6 µm) and mounted on positively charged slides.
-
Antibody Incubation:
-
Sections are fixed (e.g., with cold acetone).
-
Endogenous peroxidase activity is blocked (e.g., with 3% hydrogen peroxide in methanol).
-
Non-specific binding is blocked using a protein-based blocking solution.
-
Sections are incubated with the test ADC at various concentrations.
-
A negative control (isotype-matched control ADC with an irrelevant target) and a positive control (unconjugated antibody) are included.
-
-
Detection:
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody of the ADC is added.
-
A chromogenic substrate (e.g., DAB) is applied, which produces a colored precipitate at the site of antibody binding.
-
-
Analysis: A certified pathologist evaluates the slides for the presence, intensity, and localization of staining in different cell types within each tissue.
In Vitro Cytotoxicity Assay on Normal Cells
This assay assesses the potential for the ADC to kill normal, non-target cells, which could occur if the payload is released prematurely or if the ADC binds to an off-target receptor that internalizes.
Objective: To evaluate the off-target cytotoxicity of the ADC on a panel of normal human cell lines.
Protocol:
-
Cell Line Selection: A panel of human cell lines representing various normal tissues (e.g., endothelial cells, hepatocytes, renal epithelial cells) is chosen.
-
Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the test ADC, a negative control ADC, the free payload, and a vehicle control.
-
Incubation: Cells are incubated for a period that allows for ADC binding, internalization, and payload-induced cell death (typically 72-120 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: The concentration of the ADC that causes 50% inhibition of cell growth (IC50) is calculated for each cell line. A high IC50 value indicates lower off-target cytotoxicity.
Visualizations
Experimental Workflow for Tissue Cross-Reactivity Screening
References
Safety Operating Guide
Proper Disposal of TAM558 Intermediate-3: A Safety-First Protocol
For Immediate Implementation: The following provides essential safety and logistical information for the proper disposal of TAM558 intermediate-3. As an intermediate in the synthesis of a potent cytotoxic payload for an antibody-drug conjugate (ADC), this compound must be handled with extreme caution. The procedures outlined below are based on established guidelines for the disposal of hazardous and cytotoxic chemical waste in a laboratory setting.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these instructions are derived from general best practices for handling potent pharmaceutical compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for site-specific procedures and to ensure full compliance with local, state, and federal regulations.
Core Principles of Disposal
The fundamental principle for disposing of this compound is to treat it as a highly toxic and hazardous material. Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the sink. All waste streams containing this intermediate must be segregated, properly labeled, and disposed of through a certified hazardous waste management program.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table outlines the general characteristics of hazardous waste streams as defined by regulatory bodies like the Environmental Protection Agency (EPA). These characteristics should be assumed for this compound waste until proven otherwise.
| Hazard Characteristic | Description | Relevance to this compound Disposal |
| Toxicity | The waste is harmful or fatal when ingested or absorbed. | As an intermediate for a cytotoxic payload, toxicity is the primary concern. All materials contaminated with this compound must be treated as toxic waste. |
| Ignitability | The waste can create fires under certain conditions. | The solvent used to dissolve or rinse this compound may be flammable. Segregate from oxidizers. |
| Corrosivity (B1173158) | The waste has a pH of less than or equal to 2, or greater than or equal to 12.5. | While the corrosivity of the intermediate itself is unknown, acidic or basic reagents used in synthesis would fall under this category. |
| Reactivity | The waste is unstable under normal conditions and can cause explosions or release toxic fumes. | The reactivity of this compound is unknown. Avoid mixing with other chemicals to prevent unforeseen reactions. |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol details the methodology for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times when handling this compound and its associated waste. This includes, but is not limited to:
-
Double-gloving with nitrile gloves.
-
A lab coat with long sleeves and elastic cuffs.
-
Safety goggles or a face shield.
-
A respirator may be required depending on the form of the waste (e.g., solid powder) and your institution's EHS guidelines.
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, bench liners) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is generally a safe choice for solid chemical waste.
-
The container must have a tight-fitting lid and be kept closed except when adding waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., reaction mixtures, solvents from rinsing) in a dedicated, leak-proof, and shatter-resistant container.
-
Use a container compatible with the solvents used. For organic solvents, a glass or HDPE container is appropriate.
-
Do not mix incompatible waste streams. For instance, do not mix acidic waste with organic solvent waste.
-
Keep the liquid waste container in secondary containment (e.g., a larger, chemically resistant tub) to prevent spills.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, contaminated glassware) must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.
-
3. Labeling:
-
All waste containers must be clearly labeled with a "Hazardous Waste" label as soon as the first piece of waste is added.
-
The label must include:
-
The full chemical name: "this compound waste".
-
The approximate concentration and volume.
-
The date the waste was first added.
-
The physical state of the waste (solid or liquid).
-
Any other components in the waste mixture (e.g., solvents like DMSO, methanol).
-
4. Storage:
-
Store waste containers in a designated, well-ventilated area away from general laboratory traffic.
-
Ensure that incompatible waste types are stored separately.
5. Disposal of Empty Containers:
-
Empty containers that held this compound are still considered hazardous waste.
-
Rinse the container three times with a suitable solvent.
-
Collect all three rinses as hazardous liquid waste.[1]
-
After triple-rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department.
6. Requesting Waste Pickup:
-
Once a waste container is full, or if it has been in storage for a period defined by your institution (often no more than six months), contact your EHS department to arrange for a hazardous waste pickup.[2][3]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the disposal of this compound and the decision-making process for handling contaminated materials.
Caption: Workflow for the disposal of this compound waste.
Caption: Decision tree for handling materials contaminated with this compound.
References
Personal protective equipment for handling TAM558 intermediate-3
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides general guidance for handling TAM558 intermediate-3 based on available information for similar compounds and general best practices for potent pharmaceutical ingredients. No specific Safety Data Sheet (SDS) for this compound was found. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment and to review the specific SDS that should be provided by the supplier upon purchase.
Introduction
This compound is a chemical precursor in the synthesis of TAM558, a highly potent cytotoxic payload molecule used in the development of antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that utilize a monoclonal antibody to deliver a cytotoxic agent directly to tumor cells. Due to the potent nature of the final payload, all intermediates, including this compound, must be handled with extreme caution to minimize exposure risk. The handling of such potent compounds requires stringent safety protocols and specialized containment facilities.[1][2][3]
Hazard Identification and Risk Assessment
While a specific SDS for this compound is not publicly available, it should be treated as a highly hazardous substance. The hazards associated with ADC payloads and their intermediates include high cytotoxicity.[1][2] A thorough risk assessment is the first and most critical step before any handling of this material.
Workflow for Risk Assessment:
Caption: Risk assessment workflow for handling potent compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on the risk assessment and, at a minimum, should include the items listed in the table below.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles or a full-face shield if there is a splash hazard. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Check for breakthrough times with the specific solvents being used. |
| Body Protection | A disposable, solid-front protective lab coat with tight-fitting cuffs. For larger quantities or high-risk operations, a disposable suit is recommended. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. A powered air-purifying respirator (PAPR) may be required. |
Engineering Controls and Safe Handling Practices
Engineering controls are the most effective means of minimizing exposure.
-
Primary Containment: All weighing and handling of powdered this compound must be conducted in a certified chemical fume hood, a glove box, or a ventilated balance enclosure. For aseptic processes, isolators operated at negative pressure are required to protect both the product and personnel.[4]
-
Ventilation: Ensure adequate ventilation in all areas where the compound is handled or stored.
Procedural Guidance for Handling:
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly. Decontaminate the work surface within the containment device.
-
Weighing and Aliquoting:
-
Perform all manipulations of solids in a certified containment device (e.g., ventilated balance enclosure).
-
Use dedicated, disposable equipment where possible.
-
If the compound is in solution, work within a chemical fume hood to minimize inhalation of aerosols.
-
-
Cleaning:
-
Decontaminate all surfaces and equipment immediately after use with an appropriate solvent (e.g., 70% ethanol, followed by a surface decontaminant).
-
All cleaning materials should be treated as hazardous waste.
-
Spill Management
A detailed spill response plan must be in place before handling this compound.
Spill Response Workflow:
Caption: General workflow for chemical spill response.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, cleaning materials, and excess chemical, must be disposed of as hazardous waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams. |
| Contaminated Sharps | Dispose of in a designated sharps container for hazardous chemical waste. |
| Decontamination of Glassware | Rinse glassware with a suitable solvent in a fume hood. The rinsate must be collected as hazardous waste. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's EHS department for specific disposal protocols.[5]
Storage
Proper storage is crucial to maintain the integrity of the compound and to prevent accidental exposure.
| Storage Condition | Recommendation |
| Temperature | Store at the temperature recommended by the supplier (typically -20°C or -80°C). |
| Atmosphere | Store in a tightly sealed container, protected from light and moisture. |
| Location | Store in a designated, secure area for potent compounds with restricted access. |
| Labeling | Ensure the container is clearly labeled with the chemical name and hazard warnings. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
